Ordopidine
Description
ORDOPIDINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
Key on ui mechanism of action |
ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. |
|---|---|
CAS No. |
871351-60-9 |
Molecular Formula |
C14H20FNO2S |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
UKUPJASJNQDHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Appearance |
Solid powder |
Other CAS No. |
871351-60-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACR325; ACR-325; ACR 325; Ordopidine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ordopidine in the Central Nervous System
Disclaimer: Ordopidine is a novel compound with limited publicly available data. This document synthesizes the existing preclinical research to provide a comprehensive overview of its proposed mechanism of action for researchers, scientists, and drug development professionals.
Executive Summary
This compound is classified as a dopaminergic stabilizer, exhibiting a unique state-dependent effect on motor activity. Preclinical evidence indicates that its primary mechanism of action in the central nervous system (CNS) involves a dual modulation of cortical and striatal circuits. Unlike typical dopamine D2 receptor antagonists, this compound's distinct profile appears to stem from its ability to concurrently enhance activity-regulated cytoskeleton-associated protein (Arc) expression in both the frontal cortex and the striatum.[1] This dual action is hypothesized to be mediated by low-affinity dopamine D2 receptor antagonism and a potential enhancement of N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling in the cortex.[1] This guide will detail the experimental findings that form our current understanding of this compound's complex pharmacology.
Proposed Mechanism of Action
This compound's therapeutic potential is rooted in its ability to stabilize the dopaminergic system, inhibiting hyperactivity while stimulating behavior in states of hypoactivity.[1] This stabilizing effect is achieved through a multi-faceted interaction with key neuronal pathways.
Dopamine D2 Receptor Antagonism
In vitro, this compound acts as a low-affinity dopamine D2 receptor antagonist.[1] In vivo, this action is most evident in the striatum, where, similar to D2 antagonists like haloperidol and remoxipride, this compound significantly increases the expression of the immediate early gene Arc.[1] Striatal Arc expression shows a strong positive correlation with the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting that the mechanism involves the blockade of D2 autoreceptors, leading to increased dopamine turnover and subsequent Arc induction.
Cortical Activation and Glutamatergic Modulation
The most distinctive feature of this compound is its concurrent induction of Arc expression in the frontal cortex, an effect not observed with reference dopamine D1 or D2 antagonists. This compound administration leads to a 1.7-fold increase in cortical Arc expression relative to control. This effect is hypothesized to reflect an enhancement of NMDA receptor-mediated signaling in the frontal cortex. This glutamatergic enhancement may contribute to the state-dependent locomotor effects and differentiate this compound from traditional dopamine receptor modulators. The related compound, pridopidine, is also thought to enhance cortico-striatal synaptic activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its related compound, pridopidine, to provide context for its biological activity.
Table 1: In Vivo Gene Expression Changes Induced by this compound
| Brain Region | Biomarker | Fold Change vs. Control | Statistical Significance |
| Frontal Cortex | Arc Expression | 1.7-fold increase | p < 0.05 |
| Striatum | Arc Expression | Significant increase | p < 0.05 |
Data derived from studies in male Sprague-Dawley rats.
Table 2: Receptor Occupancy Data for the Related Dopaminergic Stabilizer, Pridopidine
| Receptor Target | Dose (mg/kg) | Receptor Occupancy (%) | Method |
| Sigma-1 | 3 | 57 ± 2 | microPET with 11C-SA4503 |
| Sigma-1 | 15 | 85 ± 2 | microPET with 11C-SA4503 |
| Dopamine D2 | 60 | 44 - 66 | microPET with 11C-raclopride |
Note: This data is for pridopidine, a structurally and functionally similar compound, and is included to provide a potential framework for this compound's receptor engagement profile. Significant D2 receptor occupancy was only observed at very high doses.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Animal Model for In Vivo Studies
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Species/Strain: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water provided ad libitum.
-
Drug Administration: this compound and reference compounds administered via subcutaneous (s.c.) injection.
Quantification of Arc Gene Expression
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Objective: To measure changes in synaptic activation in the frontal cortex and striatum following this compound administration.
-
Methodology:
-
Tissue Collection: Animals are euthanized at a specified time point after drug administration. The brain is rapidly removed and dissected to isolate the frontal cortex and striatum.
-
RNA Extraction: Total RNA is extracted from the dissected brain regions using standard commercially available kits (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription: Extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): The relative expression of Arc mRNA is quantified using qPCR with specific primers for the Arc gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The fold change in Arc expression is calculated using the delta-delta Ct method, comparing the drug-treated group to the vehicle-treated control group.
-
Monoamine Neurochemistry Analysis
-
Objective: To measure the levels of dopamine and its metabolites in brain tissue to assess dopamine turnover.
-
Methodology:
-
Tissue Preparation: Brain tissue from the striatum is homogenized in an appropriate buffer containing an internal standard.
-
High-Pressure Liquid Chromatography (HPLC): The homogenate is centrifuged, and the supernatant is injected into an HPLC system coupled with electrochemical detection.
-
Quantification: The concentrations of dopamine and its metabolites (e.g., DOPAC) are determined by comparing the peak areas to a standard curve.
-
Data Analysis: Neurochemical levels are expressed as ng/mg of tissue and compared between treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental logic for this compound.
Caption: Proposed dual mechanism of this compound in the CNS.
Caption: Experimental workflow for quantifying Arc gene expression.
Caption: Logical relationship of this compound's actions and effects.
References
Ordopidine: A Technical Overview of its Chemical Properties and Neuropharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ordopidine (1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine) is a novel psychoactive compound classified as a dopaminergic stabilizer. This document provides a comprehensive technical overview of its chemical structure, pharmacological properties, and the experimental methodologies used to elucidate its mechanism of action. This compound exhibits a unique profile, acting as a low-affinity dopamine D2 receptor antagonist while displaying a higher affinity for the sigma-1 receptor. This dual action is hypothesized to contribute to its state-dependent effects on locomotor activity and its potential therapeutic applications in neuropsychiatric disorders. This guide synthesizes available data on its receptor binding affinities, its impact on gene expression, and its neurochemical effects, providing a foundational resource for researchers in neuropharmacology and drug development.
Chemical Structure and Properties
This compound is a phenylpiperidine derivative with the systematic IUPAC name 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine. Its chemical structure is characterized by a central piperidine ring, an ethyl group on the piperidine nitrogen, and a substituted phenyl ring at the 4-position. The phenyl ring is further functionalized with a fluorine atom and a methylsulfonyl group.
Chemical Identifiers:
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IUPAC Name: 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine
-
Molecular Formula: C₁₄H₂₀FNO₂S
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Molecular Weight: 285.38 g/mol
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SMILES: CCN1CCC(CC1)c2cccc(c2F)S(=O)(=O)C
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InChI Key: UKUPJASJNQDHPH-UHFFFAOYSA-N
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and the closely related compound, Pridopidine, which shares a similar mechanism of action as a dopaminergic stabilizer. Due to the limited availability of specific binding affinity data for this compound, data for Pridopidine is included for comparative purposes and is clearly noted.
| Parameter | Value | Compound | Receptor/Target | Tissue/System | Citation |
| Cortical Arc mRNA Expression | 1.7-fold increase vs. control | This compound | Activity-regulated cytoskeleton-associated protein (Arc) | Rat Cortex | [1] |
| Striatal Arc mRNA Expression | Significant increase vs. control | This compound | Activity-regulated cytoskeleton-associated protein (Arc) | Rat Striatum | [1] |
| Sigma-1 Receptor Binding Affinity (Ki) | ~70 nM (high-affinity) | Pridopidine | Sigma-1 Receptor | Not Specified | [2][3] |
| Dopamine D2 Receptor Binding Affinity (Ki) | 7520 nM | Pridopidine | Dopamine D2 Receptor | Not Specified | [2] |
Mechanism of Action and Signaling Pathways
This compound is classified as a dopaminergic stabilizer, exhibiting a state-dependent modulation of dopaminergic activity. Its mechanism is believed to be multifaceted, primarily involving interactions with the dopamine D2 receptor and the sigma-1 receptor.
-
Dopamine D2 Receptor Antagonism: this compound acts as a low-affinity antagonist at dopamine D2 receptors. This interaction is thought to contribute to its ability to inhibit psychostimulant-induced hyperactivity. The low affinity may explain its reduced propensity to induce catalepsy compared to typical D2 antagonists.
-
Sigma-1 Receptor Agonism: The related compound, Pridopidine, has been shown to be a high-affinity agonist at the sigma-1 receptor. This receptor is an intracellular chaperone protein involved in regulating cellular stress, calcium signaling, and neuronal plasticity. Activation of the sigma-1 receptor may underlie some of the neuroprotective and pro-cognitive effects observed with dopaminergic stabilizers.
-
Enhancement of Cortico-Striatal Arc Gene Expression: this compound has been demonstrated to increase the expression of the immediate early gene Arc (Activity-regulated cytoskeleton-associated protein) in both the cortex and striatum. Arc is critically involved in synaptic plasticity and memory consolidation. This effect on Arc expression is hypothesized to be a downstream consequence of its receptor interactions and may contribute to its therapeutic effects. The increase in cortical Arc expression is suggested to be linked to enhanced NMDA receptor-mediated signaling.
Below is a diagram illustrating the proposed signaling pathway for this compound.
References
- 1. The dopaminergic stabilizers pridopidine and this compound enhance cortico-striatal Arc gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Pharmacological Profile of Ordopidine: A Technical Guide
Executive Summary
Ordopidine (also known as ACR325) is an investigational small molecule classified as a "dopaminergic stabilizer." It demonstrates a unique, state-dependent pharmacological profile, characterized by its ability to inhibit psychostimulant-induced hyperactivity and stimulate motor behavior in states of hypoactivity.[1] This profile suggests potential therapeutic applications in neurological and psychiatric disorders where dopamine signaling is dysregulated, such as Parkinson's disease and psychosis.[2]
The primary mechanism of action is now understood to be a combination of high-affinity agonism at the Sigma-1 Receptor (S1R) and low-affinity antagonism at the Dopamine D2 Receptor (D2R). This dual action differentiates this compound from typical D2 receptor antagonists. A key pharmacodynamic marker for this compound is its unique ability to concurrently increase the expression of the activity-regulated cytoskeleton-associated protein (Arc) in both the frontal cortex and the striatum, an effect not observed with standard dopaminergic agents.[1] This guide provides a comprehensive overview of the available pharmacological data, experimental methodologies, and hypothesized signaling pathways for this compound and its closely related analogue, Pridopidine.
Mechanism of Action
This compound's therapeutic effects are believed to arise from its multimodal action on central nervous system targets.
-
Sigma-1 Receptor (S1R) Agonism: Emerging evidence, primarily from studies of the closely related compound Pridopidine, indicates that high-affinity agonism at the S1R is a key driver of the "dopamine stabilizer" profile. S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular processes, including neuronal survival and synaptic plasticity. Activation of S1R by compounds like Pridopidine has been shown to be neuroprotective.
-
Dopamine D2 Receptor (D2R) Antagonism: this compound exhibits low-affinity antagonist activity at the D2R.[1] This interaction is thought to contribute to its effects in hyper-dopaminergic states. Unlike typical antipsychotics with high D2R affinity, this compound's lower affinity may reduce the incidence of motor side effects.[2]
-
Modulation of Glutamatergic Signaling: The this compound-induced increase in cortical Arc expression is hypothesized to be a result of enhanced N-methyl-D-aspartate (NMDA) receptor-mediated signaling. This suggests an indirect modulatory effect on the glutamatergic system, which plays a critical role in synaptic plasticity and cognitive function.
Receptor Binding Affinity
Note: The following data pertains to Pridopidine , not this compound, and should be interpreted as representative of this class of compounds.
| Target Receptor | Ligand | Ki (nM) | Assay Type | Reference Compound |
| Sigma-1 (S1R) | Pridopidine | ~70 | Radioligand Competition | [3H]-(+)-pentazocine |
| Dopamine D2 (High Affinity) | Pridopidine | ~7,520 | Radioligand Competition | - |
| Dopamine D2 (Low Affinity) | Pridopidine | ~17,500 | Radioligand Competition | - |
Table 1: Representative Receptor Binding Affinities for Pridopidine.
Pharmacokinetics
Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, T1/2, bioavailability) for this compound are not currently available in peer-reviewed literature. For drug development professionals, these parameters would be determined in preclinical animal studies and subsequent human clinical trials.
Pharmacodynamics
The most distinct pharmacodynamic effect of this compound is the robust and unique upregulation of Activity-Regulated Cytoskeleton-Associated Protein (Arc) mRNA.
| Brain Region | Effect on Arc mRNA Expression | Fold Change vs. Control | Putative Mechanism |
| Frontal Cortex | Increase | ~1.7-fold | S1R Agonism / NMDA Modulation |
| Striatum | Increase | Significant Increase | D2R Antagonism |
Table 2: In Vivo Pharmacodynamic Effects of this compound on Arc Gene Expression in Rats.
Signaling Pathways
The molecular pathways underlying this compound's action are multifaceted, involving both direct receptor engagement and downstream transcriptional events.
Key Experimental Protocols
Radioligand Binding Assay (Generic Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for the D2R and S1R.
Methodology:
-
Membrane Preparation: Homogenize tissue or cultured cells known to express the target receptor (e.g., rat striatum for D2R) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled test compound (this compound).
-
Filtration: Following incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
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Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
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Analysis: Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Situ Hybridization for Arc mRNA (Generic Protocol)
This protocol describes the key steps for visualizing and quantifying changes in Arc mRNA expression in brain tissue following this compound administration.
Methodology:
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Animal Treatment and Tissue Collection: Administer this compound or vehicle to rodents. At a specified time point, euthanize the animals and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA). Dissect the brain, post-fix in PFA, and prepare coronal cryosections.
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Probe Synthesis: Generate an antisense RNA probe complementary to the Arc mRNA sequence, labeling it with digoxigenin (DIG).
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Hybridization: After pre-treatment of the tissue sections to permeabilize the cells, apply the DIG-labeled probe and incubate overnight to allow the probe to anneal to the target mRNA.
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Immunodetection: Following stringent washes to remove unbound probe, detect the hybridized probe using an antibody against DIG. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
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Signal Amplification and Visualization: Use a tyramide signal amplification (TSA) system, where the HRP enzyme activates a fluorophore-labeled tyramide substrate, causing it to covalently bind near the target mRNA. This results in a highly amplified, localized fluorescent signal.
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Microscopy and Quantification: Visualize the fluorescent signal using a confocal or epifluorescence microscope. Capture images of the brain regions of interest and use image analysis software to quantify the number of labeled cells or the integrated density of the fluorescent signal.
References
In Vitro Dopamine D2 Receptor Binding Affinity of Ordopidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ordopidine (also known as ACR325) is a novel psychotropic agent classified as a dopaminergic stabilizer.[1] Its mechanism of action involves modulation of the dopamine D2 receptor, where it acts as an antagonist.[2] This technical guide provides a comprehensive overview of the in vitro dopamine D2 receptor binding characteristics of this compound, including its known affinity, detailed experimental protocols for assessing such binding, and the relevant signaling pathways. While this compound is characterized by its low affinity for the D2 receptor, this document aims to equip researchers with the foundational knowledge required for further investigation and drug development efforts.[2]
Introduction to this compound and the Dopamine D2 Receptor
This compound is a CNS-active compound that has been investigated for its potential therapeutic effects in neuropsychiatric disorders.[1] It is structurally and pharmacologically related to pridopidine, another dopaminergic stabilizer.[2] These compounds exhibit a unique profile of inhibiting psychostimulant-induced hyperactivity while stimulating behavior in states of hypoactivity. This state-dependent activity is attributed to their interaction with the dopamine D2 receptor.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. It is a key target for a wide range of antipsychotic and neurological drugs. The D2 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Quantitative Binding Affinity of this compound
For context, its closely related analogue, pridopidine, has a reported high-affinity Ki value in the micromolar range, which aligns with the qualitative description of low affinity for this class of compounds. The lack of a precise Ki value for this compound underscores the need for further direct experimental determination to quantitatively characterize its interaction with the D2 receptor.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of this compound
| Compound | Receptor | Ligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | Dopamine D2 | Not Reported | Not Reported | Not Publicly Available | Not Publicly Available |
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for the dopamine D2 receptor is typically achieved through in vitro radioligand binding assays. Below is a detailed, generalized protocol based on standard methodologies.
Materials and Reagents
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Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
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Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.
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Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol or Spiperone).
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Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
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Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl2, CaCl2), pH 7.4.
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Filtration Apparatus: A cell harvester for rapid filtration over glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Assay Procedure
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Membrane Preparation:
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Culture cells expressing the D2 receptor to a high density.
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Harvest the cells and homogenize them in ice-cold lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
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Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
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Assay buffer.
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A fixed concentration of the radioligand (typically at or near its Kd value).
-
A range of concentrations of this compound (e.g., from 10-11 M to 10-5 M).
-
For total binding wells, add the vehicle solvent instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration of the reaction mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a function of the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the D2 receptor affinity of this compound.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a dopaminergic stabilizer that functions as a low-affinity antagonist at the dopamine D2 receptor. While a precise quantitative measure of its binding affinity (Ki or IC50) is not currently available in the public domain, the established methodologies of in vitro radioligand binding assays provide a clear path for its determination. Understanding the specific binding characteristics of this compound is crucial for elucidating its full pharmacological profile and for the rational design of future drug development programs targeting the dopaminergic system. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in this endeavor.
References
Ordopidine's Impact on Dopamine and Noradrenaline Levels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ordopidine (also known as ACR-325) is an investigational compound classified as a dopaminergic stabilizer and a dopamine D2 receptor antagonist. Preclinical evidence indicates that this compound significantly influences central monoamine neurotransmission, particularly by increasing levels of dopamine and noradrenaline in the forebrain. This technical guide synthesizes the available data on this compound's pharmacological effects on these key catecholamines, providing a detailed overview of its mechanism of action, experimental validation, and the methodologies employed in its assessment. The information presented is intended to support further research and development efforts in the field of neuropharmacology.
Introduction
This compound is a novel psychoactive compound that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, including Parkinson's disease and psychosis.[1] Its primary pharmacological characteristic is its action as a dopamine D2 receptor antagonist.[2][3] Functionally, it is categorized as a dopaminergic stabilizer, a class of drugs that can modulate dopamine-dependent behaviors, inhibiting hyperactivity while stimulating motor function in states of hypoactivity.[3] A key aspect of this compound's neurochemical profile is its ability to elevate dopamine and noradrenaline levels in critical brain regions such as the forebrain.[1] This whitepaper provides a comprehensive analysis of this effect, drawing on available preclinical data and detailing the experimental frameworks used for its characterization.
Mechanism of Action: Dopaminergic Stabilization
This compound's primary mechanism of action is the antagonism of the dopamine D2 receptor. By blocking these presynaptic autoreceptors, this compound disrupts the negative feedback loop that normally inhibits dopamine synthesis and release. This blockade leads to an increase in the firing rate of dopaminergic neurons and subsequent enhancement of dopamine release in target brain regions.
The concurrent increase in noradrenaline levels suggests a broader influence on catecholaminergic pathways. This may occur through several potential mechanisms, including possible interactions with noradrenergic autoreceptors or indirect effects stemming from the intricate interplay between the dopaminergic and noradrenergic systems. The dual elevation of both neurotransmitters is a defining feature of this compound's pharmacological profile.
Below is a diagram illustrating the proposed signaling pathway for this compound's effect on dopamine release.
Caption: Proposed mechanism of this compound-induced dopamine release.
Quantitative Effects on Dopamine and Noradrenaline
While direct quantitative data for this compound's effect on dopamine and noradrenaline levels are not extensively published, studies on the closely related and structurally similar dopaminergic stabilizer, Pridopidine, provide valuable insights. These studies utilize comparable experimental methodologies and offer a strong basis for understanding the expected effects of this compound.
The following table summarizes the effects of Pridopidine on extracellular dopamine and noradrenaline levels in different brain regions of the rat, as determined by in vivo microdialysis. It is hypothesized that this compound would produce a similar, dose-dependent increase in these neurotransmitters.
| Brain Region | Neurotransmitter | % Increase from Baseline (Mean ± SEM) |
| Nucleus Accumbens | Dopamine | 194% |
| Noradrenaline | 157% | |
| Dorsal Striatum | Dopamine | 173% |
| Noradrenaline | 300% | |
| Prefrontal Cortex | Dopamine | 212% |
| Noradrenaline | 209% |
Data derived from studies on the related compound, Pridopidine.
Experimental Protocols
The assessment of this compound's effects on dopamine and noradrenaline levels typically involves in vivo microdialysis in animal models, followed by quantitative analysis of the collected dialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
In Vivo Microdialysis
This technique allows for the continuous sampling of extracellular fluid from specific brain regions of a living, freely moving animal.
Workflow:
Caption: Workflow for in vivo microdialysis and neurochemical analysis.
Detailed Steps:
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
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Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum).
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Recovery: Animals are allowed to recover from surgery before the experiment.
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Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
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Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
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Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally), and dialysate collection continues.
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Sample Storage: Collected samples are immediately stabilized and stored at -80°C until analysis.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This is a highly sensitive method for separating and quantifying catecholamines in biological samples.
Protocol Summary:
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Sample Preparation: Thawed dialysate samples are injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through a reversed-phase column. The mobile phase composition is optimized to achieve separation of dopamine, noradrenaline, and their metabolites.
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Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. A specific potential is applied to an electrode, causing the oxidation of dopamine and noradrenaline, which generates a measurable electrical current.
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Quantification: The peak area of the current is proportional to the concentration of the analyte in the sample. Concentrations are determined by comparison to standard curves generated from solutions of known concentrations.
Conclusion
This compound is a dopaminergic stabilizer with a clear preclinical profile of increasing dopamine and noradrenaline levels in the forebrain, an effect mediated primarily through the antagonism of dopamine D2 receptors. While specific quantitative data for this compound remain to be fully published, the extensive research on the analogous compound, Pridopidine, provides a robust framework for understanding its expected neurochemical effects. The methodologies of in vivo microdialysis coupled with HPLC-ED analysis are the gold standard for elucidating these effects. Further research to quantify the precise dose-dependent impact of this compound on catecholamine levels will be crucial for its continued development and for fully understanding its therapeutic potential in treating complex neurological and psychiatric disorders.
References
- 1. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Ordopidine for Parkinson's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ordopidine is an investigational small molecule that has been classified as a dopaminergic stabilizer.[1] Preclinical research suggests a unique neuropharmacological profile that distinguishes it from traditional dopamine agonists and antagonists. While direct preclinical studies of this compound in animal models of Parkinson's disease are limited, its known mechanisms of action and data from the closely related compound, Pridopidine, provide a rationale for its potential therapeutic utility in this neurodegenerative disorder. This document synthesizes the available preclinical data on this compound, details relevant experimental methodologies, and visualizes its potential signaling pathways and experimental workflows.
Mechanism of Action
This compound is characterized as a dopaminergic stabilizer, a class of compounds that can moderate dopamine-dependent behaviors, inhibiting hyperactivity while stimulating motor function in states of hypoactivity.[2] In vitro, this compound acts as a low-affinity dopamine D2 receptor antagonist.[2] A key preclinical finding is its ability to concurrently increase the expression of the activity-regulated cytoskeleton-associated protein (Arc) in both the cortex and striatum, an effect not observed with typical dopamine D1 or D2 receptor modulators.[2] This suggests a unique mechanism of action potentially involving the enhancement of N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling in the frontal cortex.[2]
The structurally similar compound, Pridopidine, was also initially described as a dopamine stabilizer but is now recognized as a potent and selective sigma-1 receptor (S1R) agonist. This agonism at the S1R is believed to mediate its neuroprotective effects. While there is no direct evidence to date confirming this compound's activity at the S1R, the parallels in their neuropharmacological profiles warrant further investigation into this potential mechanism.
Quantitative Preclinical Data
Direct quantitative data for this compound in preclinical models of Parkinson's disease is not extensively available in the public domain. The primary quantitative finding comes from a study on its neuropharmacological effects on gene expression. For a more comprehensive understanding of the potential efficacy of a dopaminergic stabilizer with a similar profile, data from a preclinical study of Pridopidine in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease is also presented for comparative purposes.
Table 1: Neuropharmacological Effects of this compound on Arc Gene Expression
| Parameter | Brain Region | Fold Change vs. Control | Animal Model | Reference |
| Arc mRNA Expression | Frontal Cortex | 1.7-fold increase | Rat | |
| Arc mRNA Expression | Striatum | Significant increase | Rat |
Table 2: Neurorestorative Effects of Pridopidine in a 6-OHDA Mouse Model of Parkinson's Disease (for comparative reference)
| Parameter | Treatment Group | Outcome | Reference |
| Behavioral Outcomes | |||
| Forelimb Use (Cylinder Test) | Pridopidine (0.3 mg/kg) | Significant improvement in deficits | |
| Forelimb Akinesia (Stepping Test) | Pridopidine (0.3 mg/kg) | Significant improvement in deficits | |
| Rotational Asymmetry | Pridopidine (0.3 mg/kg) | Abolished ipsilateral rotational bias | |
| Rotational Asymmetry | Pridopidine (1 mg/kg) | Significant improvement in rotational bias | |
| Neuroprotective Outcomes | |||
| Nigral Dopamine Cell Bodies | Pridopidine (0.3 mg/kg) | Significant protection | |
| Striatal Dopaminergic Fiber Density | Pridopidine (0.3 mg/kg) | Increased density | |
| Biochemical Outcomes | |||
| Striatal GDNF Levels | Pridopidine (0.3 mg/kg) | Upregulation | |
| Striatal BDNF Levels | Pridopidine (0.3 mg/kg) | Upregulation | |
| Striatal pERK1/2 Levels | Pridopidine (0.3 mg/kg) | Upregulation |
Experimental Protocols
Detailed experimental protocols for this compound in Parkinson's disease models have not been published. However, based on the available literature for this compound and Pridopidine, the following methodologies are representative of the key experiments.
In Vivo Gene Expression Analysis
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound administered systemically.
-
Tissue Processing: Following a defined post-administration period, animals are euthanized, and brains are rapidly dissected to isolate the frontal cortex and striatum.
-
RNA Extraction and Analysis: Total RNA is extracted from the brain tissue. The expression levels of Arc mRNA are quantified using in situ hybridization or quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene and expressed as a fold change relative to a vehicle-treated control group.
6-OHDA Mouse Model of Parkinson's Disease (as applied to Pridopidine)
-
Lesioning: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum of mice to induce progressive degeneration of the nigrostriatal dopamine pathway.
-
Drug Administration: Daily administration of the test compound (e.g., Pridopidine at 0.3 mg/kg or 1 mg/kg) or vehicle, typically commencing after the lesion has been established.
-
Behavioral Testing:
-
Cylinder Test: To assess forelimb use asymmetry, mice are placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forelimbs is recorded.
-
Stepping Test: To measure forelimb akinesia, the mouse is held with its forelimbs on a surface, and the number of adjusting steps is counted as the mouse is moved sideways.
-
Rotational Behavior: Amphetamine-induced rotations are monitored to quantify the degree of dopamine denervation and the effect of the treatment on motor asymmetry.
-
-
Immunohistochemistry: After the treatment period, brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Biochemical Analysis: Striatal tissue is analyzed using methods such as ELISA or Western blot to measure levels of neurotrophic factors (GDNF, BDNF) and signaling molecules (pERK1/2).
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway for this compound's action in cortical neurons.
Hypothetical Neuroprotective Pathway of this compound (Inferred from Pridopidine)
Caption: Hypothetical neuroprotective pathway of this compound via S1R agonism.
Experimental Workflow for Preclinical Evaluation in a Parkinson's Disease Model
Caption: A typical experimental workflow for preclinical evaluation.
Discussion and Future Directions
The available preclinical data on this compound, particularly its unique effect on Arc gene expression, suggests a novel mechanism of action that could be beneficial for treating Parkinson's disease. The D2 receptor antagonism may help to modulate motor symptoms, while the putative enhancement of NMDA receptor signaling and cortical activity could address both motor and non-motor aspects of the disease.
The significant neurorestorative and neuroprotective effects observed with the similar compound, Pridopidine, in a Parkinson's disease model strongly underscore the therapeutic potential of this class of molecules. The critical role of the sigma-1 receptor in mediating these effects in the case of Pridopidine highlights an urgent need to investigate whether this compound also acts as an S1R agonist.
Future preclinical research on this compound for Parkinson's disease should focus on:
-
Comprehensive evaluation in gold-standard animal models of Parkinson's disease (e.g., 6-OHDA and MPTP models) to assess its impact on motor deficits, non-motor symptoms, and L-DOPA-induced dyskinesia.
-
Elucidation of its full receptor binding profile , with a particular focus on its affinity for the sigma-1 receptor.
-
In-depth investigation of its neuroprotective potential , including its ability to prevent dopaminergic neuron loss and its effects on neuroinflammation and mitochondrial function.
-
Dose-response studies to identify the optimal therapeutic window, as suggested by the differential effects of low and high doses of Pridopidine.
References
Investigational Uses of Ordopidine in Affective Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical and early clinical information on Ordopidine (ACR325). The development of this compound for affective disorders appears to have been limited, and comprehensive clinical data is not available in the public domain.
Introduction
This compound, also known as ACR325, with the chemical name 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, is an investigational compound that has been classified as a dopaminergic stabilizer.[1] It shares structural and functional similarities with pridopidine.[1] The primary mechanism of action of this compound is reported to be low-affinity dopamine D2 receptor antagonism.[1] This unique pharmacological profile has led to its investigation in central nervous system disorders, including initial considerations for affective disorders such as bipolar disorder.[2]
This technical guide provides a comprehensive overview of the available data on this compound, focusing on its pharmacological properties, preclinical findings, and the limited information regarding its clinical development for affective disorders.
Pharmacological Profile
Mechanism of Action
This compound is characterized as a dopaminergic stabilizer, exerting its effects primarily through the dopamine D2 receptor.[1] Unlike typical antipsychotics, it acts as a low-affinity antagonist at the D2 receptor. This property is thought to contribute to its state-dependent effects, inhibiting psychostimulant-induced hyperactivity while stimulating behavior in states of hypoactivity.
A key distinguishing feature of this compound, shared with its analog pridopidine, is its ability to enhance the expression of the activity-regulated cytoskeleton-associated protein (Arc), an immediate early gene associated with synaptic plasticity, in both the frontal cortex and striatum. This concurrent increase in Arc expression in these two key brain regions is not observed with reference dopamine D1 or D2 receptor antagonists. The elevation in cortical Arc expression is hypothesized to be linked to enhanced N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound based on its known mechanism of action.
Caption: Proposed signaling pathway of this compound.
Preclinical Data
The majority of available data on this compound comes from a 2014 study investigating its effects on Arc gene expression in the rat brain.
Quantitative Data: Arc Gene Expression
The following table summarizes the quantitative findings from the aforementioned study, comparing the effects of this compound with its analog pridopidine and control on Arc gene expression.
| Compound | Dose (mg/kg) | Brain Region | Fold Change in Arc Expression (vs. Control) | Reference |
| This compound | 25 | Frontal Cortex | 1.7 | |
| This compound | 25 | Striatum | Significant Increase (exact fold change not specified) | |
| Pridopidine | 25 | Frontal Cortex | 2.2 | |
| Pridopidine | 25 | Striatum | Significant Increase (exact fold change not specified) |
Experimental Protocols
3.2.1 In Vivo Assessment of Arc Gene Expression
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: this compound (25 mg/kg) or vehicle was administered via subcutaneous injection.
-
Tissue Collection: Two hours post-injection, animals were euthanized, and brains were rapidly removed and frozen.
-
Analysis: Coronal brain sections (14 µm) were processed for in situ hybridization histochemistry using a 35S-labeled oligonucleotide probe for Arc mRNA.
-
Quantification: Film autoradiograms were digitized, and the optical density of the hybridization signal was measured in the frontal cortex and striatum using computerized image analysis software. Data were expressed as a percentage of the control group mean.
-
Reference: This protocol is based on the methodology described in Waters et al., 2014.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for Arc gene expression analysis.
Clinical Development in Affective Disorders
Information regarding the clinical development of this compound (ACR325) for affective disorders is sparse.
Phase I Studies
In 2008, NeuroSearch A/S announced the completion of Phase I single and multiple-dose studies in healthy volunteers. The results indicated that this compound had a linear and predictable pharmacokinetic profile and was well-tolerated at doses predicted to be therapeutic.
Planned Phase II Studies
Following the Phase I studies, NeuroSearch stated its intention to advance this compound into Phase II proof-of-concept studies for Parkinson's disease and bipolar disorder. A clinical trial for Parkinson's disease was registered (NCT01023282). However, there is no publicly available information confirming the initiation or completion of the planned Phase II study for bipolar disorder. The development pathway for this compound in affective disorders appears to have been discontinued or has not been publicly reported.
The following diagram illustrates the known clinical development pathway.
References
Ordopidine as a Dopaminergic Stabilizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ordopidine (ACR325) is a novel psychopharmacological agent classified as a dopaminergic stabilizer. Structurally and functionally related to pridopidine, this compound exhibits a unique state-dependent modulation of the dopamine system, inhibiting hyperactivity in hyperdopaminergic states and enhancing motor function in hypodopaminergic conditions. This is achieved through a dual mechanism of action involving low-affinity antagonism of the dopamine D2 receptor and potent agonism at the sigma-1 receptor (S1R). This document provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its characterization. Due to the limited availability of specific quantitative data for this compound, data from its close analog, pridopidine, is included for comparative purposes where noted.
Core Pharmacological Profile
This compound's primary pharmacological identity is that of a dopaminergic stabilizer. This class of compounds is distinguished by its ability to modulate dopamine-dependent behaviors in a context-dependent manner, a characteristic not shared by typical dopamine D2 receptor antagonists.[1] this compound, chemically known as 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, has been investigated for the treatment of Parkinson's disease and psychoses, including bipolar disorder.[2] Early clinical studies with this compound (ACR325) in healthy volunteers have shown it to be well-tolerated with a linear and predictable pharmacokinetic profile following oral administration.[1]
Quantitative Data Summary
While specific binding affinities and pharmacokinetic parameters for this compound are not extensively published, the available data, supplemented with data from the closely related compound pridopidine, are summarized below for a comparative understanding.
| Parameter | This compound | Pridopidine | Reference |
| Receptor Binding Affinity (Ki) | |||
| Dopamine D2 Receptor | Low affinity (specific value not published) | ~7.5 µM (high affinity state), ~17.5 µM (low affinity state) | [1][2] |
| Sigma-1 Receptor (S1R) | High affinity (inferred from pridopidine) | ~70-80 nM | |
| In Vivo Effects | |||
| Cortical Arc Expression | 1.7-fold increase | 2.2-fold increase |
Note: The binding affinity of pridopidine for the sigma-1 receptor is approximately 100 times higher than for the dopamine D2 receptor. This significant difference is believed to be central to its mechanism of action.
Mechanism of Action: A Dual-Receptor Hypothesis
The dopaminergic stabilizing effect of this compound is thought to arise from its interaction with at least two distinct receptor systems: the dopamine D2 receptor and the sigma-1 receptor.
Dopamine D2 Receptor Antagonism
This compound acts as a low-affinity antagonist at the dopamine D2 receptor. This is a key feature that distinguishes it from traditional antipsychotics, which typically exhibit high-affinity D2 receptor blockade. The low affinity and likely rapid dissociation kinetics of this compound at the D2 receptor are thought to contribute to its stabilizing properties, allowing it to modulate dopaminergic tone without causing the pronounced motor side effects associated with high-affinity antagonists.
Sigma-1 Receptor (S1R) Agonism
Increasing evidence points to the sigma-1 receptor as a primary target for the "dopidine" class of compounds, including this compound's close analog, pridopidine. Pridopidine is a potent S1R agonist. S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular processes, including neuronal plasticity, neuroprotection, and cellular stress responses. The agonism of S1R by compounds like pridopidine is hypothesized to contribute to their neuroprotective effects and their ability to enhance synaptic plasticity.
Downstream Signaling: Enhancement of Cortico-Striatal Arc Expression
A unique characteristic of both this compound and pridopidine is their ability to significantly increase the expression of the activity-regulated cytoskeleton-associated protein (Arc) in both the cortex and striatum. Arc is an immediate early gene that plays a critical role in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The increase in cortical Arc expression is hypothesized to be mediated by enhanced N-methyl-D-aspartate (NMDA) receptor signaling.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound and related compounds.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors, including dopamine D2 and sigma-1 receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., striatum for D2 receptors, whole brain for S1R) from rodents is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-(+)-pentazocine for S1R) and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurochemical Analysis of Brain Tissue
Objective: To measure the levels of dopamine and its metabolites (DOPAC and HVA) in brain regions following this compound administration.
Methodology:
-
Tissue Collection and Preparation: Following administration of this compound or vehicle to rodents, animals are euthanized, and brains are rapidly dissected on ice. Specific brain regions (e.g., striatum, prefrontal cortex) are isolated and immediately frozen.
-
Homogenization: The frozen tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.
-
HPLC-ECD Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to be acidic.
-
Detection: The eluting compounds are detected electrochemically by applying a specific voltage to a working electrode. The resulting current is proportional to the concentration of the analyte.
-
-
Quantification: The concentrations of dopamine, DOPAC, and HVA are determined by comparing the peak areas of the samples to those of known standards.
In Situ Hybridization for Arc mRNA
Objective: To visualize and quantify the expression of Arc mRNA in specific brain regions following this compound treatment.
Methodology:
-
Tissue Preparation: Animals are euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected in a sucrose solution.
-
Sectioning: Coronal brain sections are cut on a cryostat and mounted on slides.
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the Arc mRNA sequence is synthesized by in vitro transcription.
-
Hybridization: The tissue sections are pretreated to enhance probe penetration and reduce non-specific binding. The sections are then incubated with the DIG-labeled Arc probe in a hybridization buffer at an elevated temperature (e.g., 60-65°C) overnight.
-
Washing: The slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.
-
Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Visualization: The enzyme catalyzes a reaction that produces a colored precipitate or a fluorescent signal at the site of mRNA expression.
-
Microscopy and Analysis: The sections are imaged using a microscope, and the intensity and distribution of the signal are quantified using image analysis software.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action as a dopaminergic stabilizer. Its dual activity as a low-affinity dopamine D2 receptor antagonist and a potent sigma-1 receptor agonist likely underlies its unique ability to modulate dopaminergic activity in a state-dependent manner. The induction of Arc expression in key brain regions further suggests a potential for this compound to enhance synaptic plasticity and exert neuroprotective effects. Further research is warranted to fully elucidate the quantitative pharmacology and clinical utility of this compound in treating neuropsychiatric and neurodegenerative disorders.
References
Neuropharmacological Profile of Ordopidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ordopidine is a novel psychoactive compound identified as a dopaminergic stabilizer. Its unique pharmacological profile is characterized by a state-dependent effect on locomotor activity, inhibiting psychostimulant-induced hyperactivity while stimulating behavior in states of hypoactivity.[1] This document provides a comprehensive overview of the known in vivo neuropharmacological effects of this compound, based on available preclinical research. The core mechanism of this compound involves a low-affinity antagonism of the dopamine D2 receptor.[1] Furthermore, its distinct effects on gene expression in the corticostriatal pathways suggest a mechanism that diverges from typical dopamine receptor antagonists and may involve the modulation of glutamatergic signaling.[1]
Core Neuropharmacological Effects in vivo
The primary in vivo research available focuses on this compound's impact on immediate early gene expression, monoamine neurochemistry, and locomotor activity. These studies distinguish this compound and its structural analog, Pridopidine, from other dopaminergic agents.[1]
Quantitative Data on Gene Expression
A key finding from in vivo studies is the significant impact of this compound on the expression of the activity-regulated cytoskeleton-associated protein (Arc), a marker for synaptic plasticity. The following table summarizes the quantitative data on Arc gene expression following this compound administration in rats.[1]
| Brain Region | Fold Change in Arc Expression (relative to control) | Comparison with other Dopaminergic Agents |
| Frontal Cortex | 1.7-fold increase | Unique to this compound and Pridopidine; not observed with reference D1/D2 agonists or antagonists. |
| Striatum | Significant increase | Effect also observed with D2 receptor antagonists like remoxipride and haloperidol. |
Qualitative Effects on Neurochemistry and Behavior
While detailed dose-response data for this compound's effects on locomotor activity and specific monoamine changes are not fully available in the public domain, the qualitative effects have been described.
| Parameter | Observed Effect | Notes |
| Locomotor Activity | State-dependent modulation: Inhibits psychostimulant-induced hyperactivity and stimulates behavior in hypoactive states. | This dual action is a hallmark of "dopaminergic stabilizers." |
| Monoamine Neurochemistry | Striatal Arc expression positively correlates with striatal 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite. | This suggests an increase in dopamine turnover consistent with D2 receptor antagonism. |
Experimental Protocols
The following methodologies were employed in the key in vivo studies assessing the neuropharmacological effects of this compound.
Animal Models
-
Species: Male Sprague-Dawley rats were utilized for neurochemical and gene expression studies.
Drug Administration
-
The route of administration for this compound and reference compounds in the primary studies is not specified in the available abstracts.
Key Experimental Assays
-
Gene Expression Analysis:
-
Target Gene: Activity-regulated cytoskeleton-associated protein (Arc).
-
Method: Likely quantitative polymerase chain reaction (qPCR) or in situ hybridization to measure mRNA levels in the frontal cortex and striatum.
-
Purpose: To assess synaptic activation and plasticity following drug administration.
-
-
Monoamine Neurochemistry:
-
Method: High-performance liquid chromatography (HPLC) is a standard method for measuring monoamines and their metabolites in brain tissue.
-
Analytes: Dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) were assessed in the striatum.
-
Purpose: To determine the effect of this compound on dopamine turnover.
-
-
Behavioral Assessment:
-
Assay: Locomotor activity monitoring.
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Conditions: Assessed in states of hyperactivity (induced by psychostimulants) and hypoactivity.
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Purpose: To characterize the state-dependent behavioral effects of this compound.
-
Visualizing the Mechanism and Workflow
Hypothesized Signaling Pathway of this compound
The unique pharmacological profile of this compound, particularly its effect on cortical Arc expression, has led to a hypothesized mechanism of action that extends beyond simple D2 receptor antagonism to include modulation of glutamatergic signaling.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for in vivo Assessment
The following diagram outlines a typical experimental workflow for the preclinical in vivo assessment of a novel neuropharmacological agent like this compound.
Caption: Generalized experimental workflow.
Conclusion and Future Directions
This compound presents a promising profile as a dopaminergic stabilizer with a unique mechanism of action that differentiates it from classical antipsychotics and other dopamine-modulating agents. The concurrent increase in both cortical and striatal Arc expression is a distinguishing feature. The hypothesis that this compound enhances NMDA receptor-mediated signaling in the frontal cortex provides a plausible explanation for its state-dependent effects on locomotor activity.
Further in-depth research is required to fully elucidate the neuropharmacological effects of this compound. Specifically, detailed dose-response studies for its behavioral and neurochemical effects are needed. Elucidating the precise molecular interactions that lead to the hypothesized enhancement of glutamatergic signaling will be crucial for understanding its full therapeutic potential in psychiatric and neurological disorders.
References
Methodological & Application
Ordopidine In Vivo Experimental Protocols: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ordopidine is a dopaminergic stabilizer that has shown potential in modulating neurotransmission. As a compound of interest for neurological and psychiatric disorders, robust and reproducible in vivo experimental protocols are crucial for elucidating its pharmacological profile. These application notes provide a detailed framework for conducting in vivo studies with this compound, based on available preclinical data for it and related compounds. The protocols outlined herein cover key areas of investigation including locomotor activity, neurochemical analysis, and target engagement through gene expression. While specific parameters for this compound are not extensively published, this document offers representative methodologies that can be adapted and optimized for specific research questions.
Compound Profile: this compound
This compound, chemically described as 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, is classified as a dopaminergic stabilizer. This class of compounds is noted for its ability to inhibit psychostimulant-induced hyperactivity and to stimulate behavior in states of hypoactivity. In vitro, this compound acts as a low-affinity dopamine D2 receptor antagonist. In vivo studies suggest a unique neuropharmacological profile, including the enhancement of cortico-striatal Arc gene expression, which may be linked to enhanced N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies involving this compound and its structurally related analogue, Pridopidine. This data provides a basis for dose selection and expected outcomes in preclinical models.
Table 1: In Vivo Efficacy of this compound
| Parameter | Animal Model | Brain Region | Fold Change vs. Control | Reference |
| Arc Gene Expression | Sprague-Dawley Rat | Frontal Cortex | 1.7-fold increase | [1] |
| Arc Gene Expression | Sprague-Dawley Rat | Striatum | Significant increase | [1] |
Table 2: In Vivo Receptor Occupancy of Pridopidine (for reference)
| Dose | Animal Model | Receptor | Occupancy (%) | Reference |
| 3 mg/kg | Rat | Sigma-1 | 57 ± 2% | |
| 15 mg/kg | Rat | Sigma-1 | 85 ± 2% | |
| 60 mg/kg | Rat | Dopamine D2 | 44-66% |
Note: Specific dosage information for the this compound-induced Arc expression was not detailed in the referenced literature. The Pridopidine data is provided as a reference for a related compound.
Experimental Protocols
The following are detailed, representative protocols for the in vivo evaluation of this compound. Disclaimer: These are generalized methods and must be optimized for specific experimental conditions and institutional guidelines.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats are a suitable model for locomotor and neurochemical studies.
-
Weight: 220-270 g for locomotor and tissue neurochemistry studies.
-
Housing: Animals should be housed in groups of five per cage with a standard 12-hour light/dark cycle (lights on at 06:00 h, off at 18:00 h).
-
Acclimation: Allow at least one week of acclimation to the facility before any experimental procedures.
Drug Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle. While the specific vehicle for this compound is not published, a common starting point for similar compounds is sterile saline or a solution containing a small percentage of a solubilizing agent like Tween 80. The final formulation should be sterile-filtered.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injections are common routes for systemic administration in rats. The choice of route may influence the pharmacokinetic profile.
-
Dosage: Based on related compounds, a starting dose range for behavioral studies could be between 10 and 40 µmol/kg. Dose-response studies are essential to determine the optimal dose for a given endpoint.
Protocol 1: Locomotor Activity Assessment
This protocol is designed to measure the effect of this compound on spontaneous and induced locomotor activity.
Materials:
-
Locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm) equipped with infrared beams.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Habituation: For three consecutive days prior to testing, handle each rat and habituate them to the injection procedure with a saline injection. On the third day, place the animals in the locomotor activity chambers for 60 minutes immediately after the injection to acclimate them to the testing environment.
-
Baseline Activity: On the fourth day, administer a vehicle injection and immediately place the rats in the activity chambers. Record locomotor activity for 60 minutes to establish a baseline.
-
Drug Testing: On the fifth day, administer the prepared this compound solution or vehicle control. Immediately place the animals in the chambers and record horizontal and vertical activity for 60 minutes.
-
Data Analysis: Analyze the data in 5-minute bins. Key parameters to measure include total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber. Compare the activity of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Neurochemical Analysis of Monoamines
This protocol outlines the procedure for measuring monoamine levels in brain tissue following this compound administration.
Materials:
-
This compound solution and vehicle control.
-
Dissection tools.
-
Liquid nitrogen.
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system.
Procedure:
-
Dosing: Administer this compound or vehicle to the rats.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 60 minutes, corresponding to the end of the locomotor activity test), euthanize the animals via an approved method (e.g., decapitation).
-
Brain Dissection: Rapidly dissect the brains on an ice-cold surface. Isolate the frontal cortex and striatum.
-
Sample Preparation: Immediately freeze the dissected brain regions in liquid nitrogen and store at -80°C until analysis.
-
HPLC-EC Analysis: Homogenize the tissue samples and process them for the analysis of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using an established HPLC-EC method.
-
Data Analysis: Quantify the concentration of each monoamine and metabolite. Compare the levels in the this compound-treated group to the vehicle control group.
Protocol 3: Arc Gene Expression Analysis via In Situ Hybridization
This protocol describes the detection of Arc mRNA in brain tissue to assess neuronal activation following this compound treatment.
Materials:
-
This compound solution and vehicle control.
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryostat.
-
Digoxigenin (DIG)-labeled Arc riboprobe.
-
In situ hybridization reagents.
Procedure:
-
Dosing and Perfusion: At a selected time point after this compound or vehicle administration (e.g., 30-60 minutes, to capture peak mRNA expression), deeply anesthetize the rats and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Tissue Processing: Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.
-
Sectioning: Section the brains coronally at 30 µm using a cryostat. Collect sections containing the frontal cortex and striatum.
-
In Situ Hybridization: Perform in situ hybridization using a DIG-labeled antisense riboprobe for Arc mRNA. Include a sense probe as a negative control.
-
Imaging and Analysis: Visualize the labeled cells using microscopy. Quantify the Arc expression by measuring the optical density or the number of labeled cells in the regions of interest. Compare the expression levels between the this compound and vehicle groups.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo characterization.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for in vivo studies.
References
Application Notes and Protocols for Ordopidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ordopidine (also known as ACR-325) is a dopaminergic stabilizer that functions as a low-affinity dopamine D2 receptor antagonist.[1][2] It has shown potential in models of motor function and psychosis.[3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the dissolution of this compound, preparation of stock solutions, and its application in cell culture, along with a summary of its chemical properties and a diagram of its putative signaling pathway.
This compound: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-Ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine | [2] |
| Synonyms | ACR-325, ACR325 | [2] |
| Molecular Formula | C₁₄H₂₀FNO₂S | |
| Molecular Weight | 285.38 g/mol | |
| Form | Available as this compound or this compound hydrochloride | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Recommended Dissolution Protocol for Cell Culture
This compound is a hydrophobic molecule, which necessitates the use of an organic solvent to prepare a concentrated stock solution before dilution in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of small molecules and its relatively low toxicity to most cell lines at low concentrations.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Cell culture medium appropriate for the cell line in use
-
Fetal Bovine Serum (FBS), heat-inactivated (optional, depending on the protocol)
Preparation of a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.85 mg of this compound for every 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (285.38 g/mol ) = 2853.8 g/L = 2.8538 mg/mL
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Vortex again after warming.
-
-
Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable. Protect from light.
-
Preparation of Working Solutions in Cell Culture Medium
It is crucial to dilute the concentrated DMSO stock solution into the cell culture medium to a final concentration that is non-toxic to the cells. The final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% (v/v), although this can be cell-line dependent.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a low final concentration of this compound and DMSO, it is best to perform a serial dilution.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 in sterile cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium. Mix well by gentle pipetting.
-
Final Dilution: Add the desired volume of the intermediate dilution to your cell culture vessel. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate dilution.
-
-
Direct Dilution (for higher final concentrations): For higher working concentrations, direct dilution from the 10 mM stock may be feasible, but always ensure the final DMSO concentration remains low. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 1 mL of medium).
-
Vehicle Control: Always include a vehicle control in your experiments. This should be a culture treated with the same final concentration of DMSO as the this compound-treated cultures.
-
Mixing: After adding the final dilution of this compound to the cell culture plate, gently swirl the plate to ensure even distribution of the compound in the medium.
Experimental Workflow for this compound Treatment in Cell Culture
The following diagram illustrates a typical workflow for treating cultured cells with this compound.
Caption: Experimental workflow for this compound treatment in cell culture.
This compound Signaling Pathway
This compound acts as a dopamine D2 receptor (D2R) antagonist. By blocking D2 receptors, it can influence downstream signaling cascades. One notable effect is the increased expression of the Activity-Regulated Cytoskeleton-associated protein (Arc), an immediate early gene linked to synaptic plasticity. This effect in the frontal cortex is hypothesized to be mediated by enhanced N-methyl-D-aspartate (NMDA) receptor signaling.
References
Application Notes and Protocols: Ordopidine Dosage for Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ordopidine is classified as a dopaminergic stabilizer, demonstrating a unique pharmacological profile that includes the inhibition of psychostimulant-induced hyperactivity.[1] Its mechanism of action is primarily understood through its role as a low-affinity antagonist of the dopamine D2 receptor.[1] Preclinical evidence suggests that this compound's therapeutic effects may be mediated by the enhancement of N-methyl-D-aspartate (NMDA) receptor-mediated signaling in the frontal cortex.[1] This document provides detailed application notes and protocols for the investigation of this compound in established rodent models of psychosis.
Disclaimer: Specific dosages of this compound for the treatment of psychosis-like symptoms in rodent models are not extensively detailed in publicly available scientific literature. The following protocols are based on established methodologies for testing antipsychotic compounds and the known pharmacological profile of this compound. Researchers should perform dose-response studies to determine the optimal therapeutic window for this compound in their specific experimental paradigms.
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables are presented as templates. It is recommended that researchers generate this data empirically.
Table 1: Receptor Binding Affinity Profile of this compound (Hypothetical Data)
| Receptor | Ki (nM) |
| Dopamine D2 | [Data Not Available] |
| Dopamine D3 | [Data Not Available] |
| Serotonin 5-HT1A | [Data Not Available] |
| Serotonin 5-HT2A | [Data Not Available] |
| Sigma-1 | [Data Not Available] |
| NMDA | [Data Not Available] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Hypothetical Data)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Intravenous (IV) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | 100 |
| Oral (PO) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Intraperitoneal (IP) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Table 3: Dose-Response of this compound on Psychostimulant-Induced Hyperlocomotion (Hypothetical Data)
| Psychostimulant | This compound Dose (mg/kg, IP) | % Inhibition of Hyperlocomotion |
| d-amphetamine (2 mg/kg) | [Dose 1] | [Value] |
| [Dose 2] | [Value] | |
| [Dose 3] | [Value] | |
| Phencyclidine (PCP) (5 mg/kg) | [Dose 1] | [Value] |
| [Dose 2] | [Value] | |
| [Dose 3] | [Value] |
Experimental Protocols
Protocol 1: Assessment of this compound on Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This protocol is designed to evaluate the efficacy of this compound in a widely used pharmacological model of psychosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Phencyclidine (PCP)
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., saline, 1% Tween 80 in saline)
-
Open field activity chambers equipped with infrared beams
-
Standard laboratory animal housing
Procedure:
-
Animal Acclimation: House mice in groups of 4-5 per cage with ad libitum access to food and water on a 12-hour light/dark cycle for at least 7 days before the experiment.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually into an open field chamber for a 30-minute habituation period.
-
Drug Administration:
-
Divide mice into treatment groups (n=8-12 per group), for example:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + PCP (e.g., 5 mg/kg, IP)
-
Group 3: this compound (Dose 1) + PCP (e.g., 5 mg/kg, IP)
-
Group 4: this compound (Dose 2) + PCP (e.g., 5 mg/kg, IP)
-
Group 5: this compound (Dose 3) + PCP (e.g., 5 mg/kg, IP)
-
-
Administer the vehicle or the assigned dose of this compound via intraperitoneal (IP) injection.
-
After a 30-minute pretreatment interval, administer saline or PCP (e.g., 5 mg/kg, IP).
-
-
Locomotor Activity Recording: Immediately after the second injection, place the mice back into the open field chambers and record locomotor activity (total distance traveled, horizontal beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA with this compound dose and PCP treatment as factors, followed by post-hoc tests to compare individual groups.
References
Application Notes: Using Ordopidine to Study Cortico-Striatal Arc Gene Expression
Introduction
Ordopidine is a pharmacological agent classified as a dopaminergic stabilizer, which exhibits a unique, state-dependent effect on motor activity.[1] Unlike typical dopamine D2 receptor antagonists, this compound and the related compound Pridopidine have been shown to concurrently increase the expression of the Activity-Regulated Cytoskeleton-associated protein (Arc) in both the frontal cortex and the striatum.[1] Arc is an immediate early gene (IEG) whose expression is tightly linked to neuronal activity and synaptic plasticity, making it a valuable marker for mapping recently activated neural ensembles.[1][2][3] The distinct neuropharmacological profile of this compound makes it a valuable tool for researchers studying the complex interplay within the cortico-striatal circuitry, particularly for dissecting the signaling pathways that govern activity-dependent gene expression in these regions.
Mechanism of Action
This compound acts as a low-affinity dopamine D2 receptor antagonist in vitro. Its in vivo effects on Arc expression, however, suggest a more complex mechanism:
-
In the Striatum: The increase in Arc expression is strongly and positively correlated with levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). This suggests that the mechanism in the striatum is driven by the antagonism of D2 receptors.
-
In the Frontal Cortex: The effect in the cortex appears to be distinct from simple D2 receptor blockade. Standard D1 and D2 receptor agonists and antagonists do not replicate this effect. It is hypothesized that this compound enhances N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling in the frontal cortex, leading to the observed increase in Arc expression. More recent research into the related compound Pridopidine has highlighted the role of the Sigma-1 Receptor (S1R), which is known to modulate numerous cellular processes and may contribute to these neuroprotective and plasticity-related effects.
This dual, region-specific mechanism allows for a unique pharmacological manipulation of the cortico-striatal pathway, a critical circuit involved in motor control, learning, and cognition.
Quantitative Data Summary
The following table summarizes the quantitative findings on Arc gene expression following the administration of this compound and comparator compounds in rats, as reported by Waters et al. (2014).
| Compound | Brain Region | Fold Change in Arc Expression (vs. Vehicle Control) |
| This compound | Frontal Cortex | 1.7 |
| This compound | Striatum | Significant Increase |
| Pridopidine | Frontal Cortex | 2.2 |
| Pridopidine | Striatum | Significant Increase |
| Haloperidol (D2 Antagonist) | Frontal Cortex | No Significant Change |
| Haloperidol (D2 Antagonist) | Striatum | Significant Increase |
| Remoxipride (D2 Antagonist) | Frontal Cortex | No Significant Change |
| Remoxipride (D2 Antagonist) | Striatum | Significant Increase |
| SKF-82958 (D1 Agonist) | Frontal Cortex | No Significant Change |
| SCH-23390 (D1 Antagonist) | Frontal Cortex | No Significant Change |
Visualizations
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: In Vivo this compound Administration in Rodents
This protocol outlines the procedure for administering this compound to rodents to study its effects on cortico-striatal Arc expression.
1. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Male Sprague-Dawley rats (250-300g)
-
Syringes (1 mL) and appropriate gauge needles for subcutaneous (s.c.) injection
-
Animal scale
2. Procedure:
-
Animal Acclimation: House animals under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment to minimize stress.
-
Drug Preparation: Prepare this compound solution in the vehicle at the desired concentration. For example, to achieve a dose of 25 µmol/kg, dissolve the appropriate amount of this compound in saline. Sonicate briefly if necessary to ensure complete dissolution. Prepare a vehicle-only solution for the control group.
-
Animal Groups: Randomly assign animals to experimental groups (minimum n=6 per group):
-
Group 1: Vehicle Control (e.g., Saline, s.c.)
-
Group 2: this compound (e.g., 25 µmol/kg, s.c.)
-
(Optional) Group 3: Comparator drug (e.g., Haloperidol)
-
-
Administration:
-
Weigh each animal immediately before injection to calculate the precise volume needed.
-
Administer the prepared solutions via subcutaneous injection into the loose skin over the back.
-
Return the animal to its home cage immediately after injection. Minimize handling and environmental stimuli to avoid non-specific Arc induction.
-
-
Incubation Period: Allow for a post-injection period for Arc expression to peak. Based on typical IEG time courses, 90 to 120 minutes is an appropriate window.
-
Tissue Collection:
-
At the designated time point, deeply anesthetize the animal (e.g., with sodium pentobarbital overdose or isoflurane).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the brain tissue.
-
Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a sucrose solution (e.g., 30% in PBS) for cryoprotection until it sinks. The tissue is now ready for sectioning and further processing.
-
Protocol 2: Immunohistochemistry (IHC) for Arc Protein
This protocol details the steps for visualizing Arc protein in fixed brain sections.
1. Materials:
-
Fixed, cryoprotected brain tissue from Protocol 1
-
Sliding microtome or cryostat
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution: PBS containing 0.25% Triton X-100 and 2.5-5% Normal Goat Serum (NGS).
-
Primary antibody: Rabbit anti-Arc (e.g., Synaptic Systems Cat# 156 003)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI solution for nuclear counterstaining
-
Mounting medium (e.g., Vectashield)
-
Microscope slides and coverslips
2. Procedure:
-
Sectioning: Cut 35-40 µm coronal sections through the frontal cortex and striatum using a sliding microtome or cryostat. Collect sections in PBS.
-
Washing: Wash the free-floating sections three times in PBS for 5 minutes each to remove residual cryoprotectant.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature on a shaker. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary anti-Arc antibody in the blocking solution to its optimal concentration (determined by titration, typically 1:500 - 1:1000).
-
Incubate the sections in the primary antibody solution overnight (18-24 hours) at 4°C on a shaker.
-
-
Washing: The next day, wash the sections three times in PBS for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in blocking solution.
-
Incubate the sections for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
During the second wash, DAPI can be added to the PBS to stain cell nuclei.
-
-
Mounting: Carefully mount the sections onto glass slides, allow them to air dry briefly, and apply a drop of mounting medium. Place a coverslip over the sections, avoiding air bubbles.
-
Imaging and Analysis:
-
Seal the coverslip with nail polish and store slides at 4°C, protected from light.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of Arc-positive cells within defined regions of interest (e.g., prefrontal cortex, dorsomedial striatum) using image analysis software (e.g., ImageJ/Fiji). Compare cell counts between experimental groups.
-
References
Application Notes and Protocols for Assessing the Effect of Ordopidine on Locomotor Activity
Introduction
Ordopidine is a novel psychoactive compound identified as a dopaminergic stabilizer.[1][2] It exhibits a unique pharmacological profile, with the ability to attenuate psychostimulant-induced hyperactivity while stimulating motor activity in states of hypoactivity.[1] This state-dependent effect suggests a complex mechanism of action that goes beyond simple dopamine receptor agonism or antagonism. Understanding the impact of this compound on locomotor activity is crucial for its development as a potential therapeutic agent for neuropsychiatric disorders.
These application notes provide detailed protocols for assessing the effects of this compound on spontaneous locomotor activity and motor coordination in rodent models. The primary assays described are the Open Field Test (OFT) and the Rotarod test, which are standard behavioral paradigms for evaluating motor function.
Mechanism of Action
This compound's mechanism of action is multifaceted. It is characterized as a low-affinity dopamine D2 receptor antagonist. However, at doses that elicit behavioral effects, this compound and the structurally similar compound pridopidine demonstrate high occupancy of the sigma-1 receptor (S1R), with negligible binding to D2 receptors. This suggests that the S1R may be a primary target mediating its pharmacological effects. Activation of the S1R is known to modulate various cellular processes, including neuronal survival and plasticity. Furthermore, this compound has been shown to increase the expression of the activity-regulated cytoskeleton-associated protein (Arc), an immediate early gene, in the frontal cortex and striatum, which may contribute to its distinct effects on locomotor behavior.
Caption: Hypothesized signaling pathway of this compound.
Data Presentation
Quantitative data from locomotor activity studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Open Field Test - Summary of Locomotor Activity Parameters
| Treatment Group | Dose (mg/kg) | n | Total Distance Traveled (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Rotarod Test - Summary of Motor Coordination Parameters
| Treatment Group | Dose (mg/kg) | n | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Protocol for Open Field Test (OFT)
The OFT is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 30 cm for mice)
-
Video camera and tracking software
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Experimental animals (e.g., adult male C57BL/6 mice)
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment. On the testing day, move the animals to the testing room at least 60 minutes before the experiment begins to allow for habituation.
-
Drug Preparation and Administration: Dissolve this compound in the vehicle to the desired concentrations. Administer this compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal injection). The volume of administration should be consistent across all animals (e.g., 10 mL/kg for mice).
-
Pre-treatment Interval: Return the animals to their home cages for a pre-determined period (e.g., 30 minutes) to allow for drug absorption.
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a set duration (e.g., 30 minutes).
-
After the session, return the animal to its home cage.
-
Thoroughly clean the apparatus with 70% ethanol between each trial to remove olfactory cues.
-
-
Data Analysis: Quantify the following parameters using the tracking software:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in the Center Zone: An indicator of anxiety-like behavior.
-
Number of Center Zone Entries: A measure of exploratory behavior.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Caption: Experimental workflow for the Open Field Test.
Protocol for Rotarod Test
The Rotarod test is employed to evaluate motor coordination and balance.
Materials:
-
Rotarod apparatus
-
This compound
-
Vehicle
-
Experimental animals
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation and Habituation: Acclimate animals as described for the OFT. It is recommended to habituate the animals to the Rotarod for 1-2 days prior to the test day by placing them on the rotating rod at a low speed for a short duration.
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as described for the OFT.
-
Pre-treatment Interval: Allow for a pre-determined drug absorption period.
-
Rotarod Test:
-
Set the Rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the animal on the rotating rod.
-
Start the timer and the rotation.
-
Record the latency to fall from the rod. A trial can also be ended if the animal clings to the rod and completes a full passive rotation.
-
Perform a set number of trials (e.g., 3) with a consistent inter-trial interval (e.g., 15 minutes).
-
Clean the rod with 70% ethanol between each animal.
-
-
Data Analysis: The primary parameter for analysis is the latency to fall from the rod in each trial.
Caption: Experimental workflow for the Rotarod Test.
References
Application of Ordopidine in Neurochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ordopidine, with the chemical name 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, is classified as a dopaminergic stabilizer.[1] It is recognized for its state-dependent effects on psychomotor activity, where it can inhibit hyperactivity induced by psychostimulants while stimulating behavior in states of hypoactivity.[1] The primary mechanism of action of this compound is through antagonism of the dopamine D2 receptor, albeit with low affinity.[1] Its unique pharmacological profile distinguishes it from classical dopamine D1 and D2 receptor agonists and antagonists.[1]
A key neurochemical effect of this compound is the induction of activity-regulated cytoskeleton-associated protein (Arc) gene expression in the cortex and striatum.[1] This effect is hypothesized to be mediated by an enhancement of N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling in the frontal cortex. The increase in striatal Arc expression shows a strong positive correlation with the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), further supporting the in vivo antagonism of D2 receptors.
The application of this compound in neurochemical assays is primarily focused on elucidating its role as a dopaminergic stabilizer and its impact on neuronal plasticity and signaling pathways. Key experimental applications include in vivo microdialysis to assess its influence on neurotransmitter release and assays to measure changes in gene expression, such as that of Arc, as a marker of neuronal activation. While this compound is known to be a low-affinity dopamine D2 receptor antagonist, specific quantitative data on its binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) from in vitro receptor binding or second messenger assays are not widely reported in publicly available literature.
Data Presentation
The following table summarizes the key quantitative data available for this compound from in vivo neurochemical assays.
| Assay Type | Brain Region | Parameter Measured | Result | Species | Reference |
| Gene Expression | Frontal Cortex | Arc mRNA expression level | 1.7-fold increase relative to control | Rat |
Experimental Protocols
In Vivo Assessment of Arc Gene Expression in Response to this compound
This protocol describes the methodology to assess the effect of this compound on the expression of the immediate early gene Arc in the rat brain.
Objective: To quantify the change in Arc mRNA levels in the frontal cortex and striatum following systemic administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane or sodium pentobarbital)
-
Tissue homogenization buffer (e.g., TRIzol)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with SYBR Green
-
Primers for Arc and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Animal Dosing:
-
Acclimatize rats to the housing conditions for at least one week.
-
Dissolve this compound in a suitable vehicle to the desired concentration (e.g., for a dose of 80 µmol/kg).
-
Administer this compound or vehicle to the rats via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
-
Tissue Collection:
-
At a predetermined time point after dosing (e.g., 2 hours), anesthetize the rats.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the frontal cortex and striatum on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Homogenize the brain tissue samples in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for Arc and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in Arc gene expression in the this compound-treated group relative to the vehicle-treated control group.
-
In Vivo Microdialysis for Measuring Dopamine and Noradrenaline Release
This protocol outlines a general procedure for in vivo microdialysis to measure the effects of this compound on extracellular dopamine and noradrenaline levels in the rat brain.
Objective: To determine the effect of this compound on the release of dopamine and noradrenaline in specific brain regions, such as the prefrontal cortex and striatum.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Dopamine and noradrenaline standards
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the rat to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer this compound or vehicle to the rat.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine and noradrenaline content using an HPLC system with electrochemical detection.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the baseline neurotransmitter levels.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
References
Ordopidine Administration in Preclinical Trials: Application Notes and Protocols
Disclaimer: The following application notes and protocols have been compiled based on the limited publicly available information on Ordopidine. Detailed preclinical administration protocols for this compound are not widely published. The information provided herein is intended for research and informational purposes only and should be supplemented with further internal validation and literature review.
Introduction
This compound, also known as [1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine], is classified as a dopaminergic stabilizer. It has been investigated for its potential therapeutic effects in treating affective disorders, bipolar disorders, and psychosis. Preclinical research suggests that this compound, similar to its structural analog Pridopidine, modulates dopaminergic pathways and may exert its effects through antagonism of the dopamine D2 receptor. This document aims to provide a framework for the administration of this compound in preclinical research settings, based on available data and general principles of preclinical pharmacology.
Data Presentation
Due to the scarcity of specific preclinical data for this compound, a comprehensive quantitative summary table cannot be provided. However, one study comparing this compound and Pridopidine reported a significant increase in cortical Arc expression, with this compound reaching 1.7-fold levels relative to the control group.[1] Further dose-response and pharmacokinetic studies are necessary to establish a detailed profile.
Experimental Protocols
The following protocols are generalized based on standard practices in preclinical rodent studies and should be adapted and optimized for specific experimental needs.
Protocol 1: General Preparation of this compound for Administration
Objective: To prepare this compound for administration in preclinical models.
Materials:
-
This compound hydrochloride (or other salt form)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as Tween 80 or DMSO, followed by dilution in saline). The choice of vehicle should be determined by the physicochemical properties of the this compound salt used and the route of administration.
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., NaOH, HCl)
-
Sterile filters (if required for the administration route)
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile vial, add the chosen vehicle to the this compound powder.
-
Vortex the mixture until the this compound is completely dissolved or a homogenous suspension is formed. Gentle heating or sonication may be applied if necessary, ensuring the stability of the compound is not compromised.
-
Measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary, using dilute acid or base.
-
If intravenous administration is planned, sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the prepared formulation as per its stability data, protecting it from light and temperature extremes if required.
Protocol 2: Administration of this compound in Rodent Models
Objective: To administer this compound to rodents for efficacy, pharmacokinetic, or toxicological studies.
Animal Models:
-
Male Sprague-Dawley rats are a commonly used strain in neuropharmacological studies.
-
The choice of species and strain should be justified based on the specific research question.
Potential Administration Routes:
-
Oral (PO) Gavage: This route is common for non-invasive, repeated dosing.
-
Subcutaneous (SC) Injection: Allows for slower absorption and sustained release.
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.
Procedure (General):
-
Acclimatize animals to the housing conditions for a sufficient period before the experiment.
-
Determine the appropriate dose of this compound based on literature (if available) or preliminary dose-ranging studies.
-
Administer the prepared this compound formulation via the chosen route. The volume of administration should be appropriate for the size of the animal (e.g., for mice, typically 5-10 mL/kg for oral gavage and 10-20 mL/kg for subcutaneous injection; for rats, 5-10 mL/kg for oral gavage and 5-10 mL/kg for subcutaneous injection).
-
For efficacy studies, behavioral or physiological assessments should be conducted at appropriate time points after administration.
-
For pharmacokinetic studies, blood samples should be collected at predetermined time points.
-
For toxicology studies, animals should be monitored for any adverse effects, and relevant tissues collected for histopathological analysis.
-
A vehicle-treated control group should always be included in the experimental design.
Visualization of Signaling Pathways and Workflows
References
Measuring Ordopidine's Impact on Synaptic Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ordopidine is a dopaminergic stabilizer that has demonstrated a unique profile in modulating neuronal activity. Unlike typical dopamine D2 receptor antagonists, this compound, along with its structural analog Pridopidine, has been shown to enhance synaptic activation in key brain regions.[1] Specifically, it induces a significant increase in the expression of the Activity-Regulated Cytoskeleton-associated protein (Arc), an immediate early gene widely recognized as a marker for synaptic plasticity and activation.[1] This effect is observed in both the frontal cortex and the striatum. The increase in cortical Arc expression is hypothesized to be mediated by an enhancement of N-methyl-D-aspartate (NMDA) receptor signaling.[1]
These application notes provide detailed protocols for researchers to quantify the impact of this compound on synaptic activation, focusing on the measurement of Arc gene and protein expression, as well as electrophysiological assessment of neuronal firing rates.
Data Presentation
Table 1: Effect of this compound on Arc Gene Expression in Rat Brain [1]
| Brain Region | Treatment | Fold Change in Arc mRNA Expression (relative to control) |
| Frontal Cortex | This compound | 1.7 |
| Striatum | This compound | Significant Increase* |
*The precise fold-change for the striatum was not quantified in the primary literature, but it was noted as a significant increase.
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound's action on synaptic activation.
Experimental Protocols
Protocol 1: Quantification of Arc mRNA Expression using RT-qPCR
This protocol details the measurement of Arc messenger RNA (mRNA) levels in brain tissue following this compound administration, using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Experimental Workflow
Caption: Workflow for quantifying Arc mRNA expression using RT-qPCR.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Laboratory animals (e.g., rats, mice)
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
-
Primers and probes for Arc and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-Time PCR System
Procedure:
-
Animal Treatment: Administer this compound or vehicle control to laboratory animals according to the experimental design (dose, route, and time course).
-
Tissue Harvest: At the designated time point post-administration, euthanize the animals and dissect the brain regions of interest (e.g., frontal cortex, striatum) on ice.
-
RNA Extraction: Immediately homogenize the tissue and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers/probes for Arc and the housekeeping gene.
-
Data Acquisition: Run the qPCR reaction on a Real-Time PCR system using an appropriate thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of Arc mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene expression.
Protocol 2: Measurement of Arc Protein Expression by Western Blot
This protocol describes the quantification of Arc protein levels in brain tissue following this compound treatment.
Experimental Workflow
Caption: Workflow for measuring Arc protein expression by Western Blot.
Materials:
-
This compound and vehicle control
-
Laboratory animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Arc
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Animal Treatment and Tissue Harvest: Follow steps 1 and 2 from Protocol 1.
-
Protein Extraction: Homogenize the brain tissue in lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Arc and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the Arc protein levels to the loading control.
Protocol 3: In Vivo Electrophysiology for Neuronal Firing Rate
This protocol provides a general framework for measuring changes in the firing rate of neurons in specific brain regions in response to this compound administration.
Experimental Workflow
Caption: Workflow for in vivo electrophysiology experiments.
Materials:
-
This compound and vehicle control
-
Laboratory animals
-
Stereotaxic apparatus
-
Microelectrode array
-
Data acquisition system (amplifier, digitizer)
-
Anesthesia and surgical tools
-
Spike sorting and data analysis software
Procedure:
-
Electrode Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically implant a microelectrode array into the target brain region (e.g., frontal cortex, striatum).
-
Recovery: Allow the animal to recover fully from the surgery.
-
Baseline Recording: Record the spontaneous firing activity of individual neurons for a stable baseline period before any treatment.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Administration Recording: Continue to record neuronal activity for a defined period after drug administration to observe any changes in firing rate.
-
Data Analysis:
-
Spike Sorting: Isolate the waveforms of individual neurons from the multi-unit recording data.
-
Firing Rate Calculation: Calculate the firing rate (spikes per second) for each isolated neuron before and after drug administration.
-
Statistical Analysis: Compare the firing rates between the baseline and post-treatment periods, and between the this compound and vehicle groups.
-
References
Application Notes and Protocols: Ordopidine in Combination with Dopaminergic Compounds
Introduction
Ordopidine is an investigational, high-affinity, selective partial agonist for the dopamine D3 receptor. Its unique pharmacological profile suggests potential therapeutic utility in modulating dopaminergic neurotransmission, particularly in conditions characterized by dopamine dysregulation, such as Parkinson's disease and certain neuropsychiatric disorders. These application notes provide an overview of this compound's pharmacology and detail protocols for its investigation in combination with other dopaminergic agents, such as L-DOPA. The focus is on the potential of this compound to mitigate L-DOPA-induced dyskinesia (LID) in a preclinical model of Parkinson's disease.
Pharmacological Data
Table 1: Receptor Binding Affinity of this compound and Comparators
This table summarizes the in vitro binding affinities (Ki, nM) of this compound, dopamine, and other relevant dopaminergic compounds at human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs D1 Selectivity | D3 vs D2 Selectivity |
| This compound | 875 | 120 | 1.5 | 583-fold | 80-fold |
| Dopamine | 25 | 30 | 18 | 1.4-fold | 1.7-fold |
| Ropinirole | >10,000 | 25 | 3 | >3333-fold | 8.3-fold |
| Pramipexole | >10,000 | 3 | 0.5 | >20000-fold | 6-fold |
Table 2: In Vitro Functional Activity of this compound
This table presents the functional activity of this compound in a cAMP inhibition assay using cells expressing human dopamine D3 receptors. Data is compared to the full agonist dopamine.
| Compound | Receptor | EC50 (nM) | Emax (% relative to Dopamine) | Classification |
| This compound | D3 | 8.2 | 45% | Partial Agonist |
| Dopamine | D3 | 15 | 100% | Full Agonist |
Table 3: In Vivo Efficacy of this compound on L-DOPA-Induced Dyskinesia (LID) in a 6-OHDA Rat Model of Parkinson's Disease
This table shows the effect of this compound co-administration with L-DOPA on abnormal involuntary movements (AIMs) in a rat model of Parkinson's disease.
| Treatment Group | Dose (mg/kg) | Mean Total AIMs Score (± SEM) | % Reduction in AIMs vs. L-DOPA alone |
| Vehicle | - | 1.2 ± 0.5 | - |
| L-DOPA | 6 | 45.8 ± 3.1 | 0% |
| This compound + L-DOPA | 1 + 6 | 28.4 ± 2.5 | 38% |
| This compound + L-DOPA | 3 + 6 | 15.1 ± 1.9 | 67% |
| This compound + L-DOPA | 10 + 6 | 10.3 ± 1.5 | 77% |
Signaling and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound as a D3 partial agonist.
Caption: Experimental workflow for the in vivo LID study.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of this compound for human dopamine D1, D2, and D3 receptors.
Materials:
-
Membranes from HEK293 cells stably expressing human D1, D2, or D3 receptors.
-
Radioligands: [³H]SCH23390 (for D1), [³H]Spiperone (for D2), [³H]7-OH-DPAT (for D3).
-
Non-specific binding competitors: SKF 100330A (for D1), Haloperidol (for D2), Spiperone (for D3).
-
This compound stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
Method:
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific competitor (10 µM final concentration), or 50 µL of this compound dilution.
-
Add 50 µL of the appropriate radioligand (at a final concentration equal to its Kd).
-
Add 100 µL of the cell membrane preparation (10-20 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the samples by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold Assay Buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4 mL of scintillation fluid to each vial and count radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for this compound by non-linear regression analysis of the competition binding curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro cAMP Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of this compound at the human D3 receptor.
Materials:
-
CHO cells stably expressing the human D3 receptor and a CRE-luciferase reporter gene.
-
This compound stock solution (10 mM in DMSO).
-
Dopamine stock solution (10 mM in water).
-
Forskolin.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
White, opaque 96-well microplates, luminometer.
Method:
-
Plate the cells in white, opaque 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and Dopamine in assay medium.
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of assay medium containing Forskolin (10 µM final concentration) to all wells to stimulate cAMP production.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data is expressed as a percentage of the inhibition of the forskolin response.
-
Plot the dose-response curves using non-linear regression to determine the EC50 and Emax values. The Emax for this compound is expressed as a percentage of the maximal response produced by dopamine.
Protocol 3: 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia (LID)
Objective: To evaluate the efficacy of this compound in reducing L-DOPA-induced dyskinesia in a preclinical model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
6-Hydroxydopamine (6-OHDA).
-
Desipramine and Pargyline.
-
L-DOPA/Benserazide.
-
This compound.
-
Stereotaxic apparatus.
-
Apomorphine.
Method:
-
Lesion Surgery:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Pre-treat with Desipramine (25 mg/kg, i.p.) and Pargyline (50 mg/kg, i.p.) 30 minutes prior to 6-OHDA infusion.
-
Infuse 8 µg of 6-OHDA into the right medial forebrain bundle to create a unilateral lesion of dopaminergic neurons.
-
-
Post-Surgical Recovery and Lesion Confirmation:
-
Allow a 2-week recovery period.
-
Confirm the extent of the lesion by challenging the rats with apomorphine (0.05 mg/kg, s.c.) and counting contralateral rotations. Only rats exhibiting >100 contralateral rotations in 30 minutes are included in the study.
-
-
LID Priming:
-
Administer L-DOPA (6 mg/kg) in combination with Benserazide (12 mg/kg, i.p.) daily for 21 days to induce stable dyskinesia.
-
-
Drug Treatment and Behavioral Scoring:
-
Randomize the dyskinetic rats into treatment groups (e.g., Vehicle, L-DOPA alone, this compound + L-DOPA at various doses).
-
On the test day, administer this compound (or its vehicle) 30 minutes prior to the L-DOPA/Benserazide injection.
-
Immediately after L-DOPA administration, place the rats in individual transparent cages.
-
Score for Abnormal Involuntary Movements (AIMs) every 20 minutes for a total of 180 minutes. AIMs include axial, limb, and orolingual movements, each scored on a scale of 0 to 4.
-
The total AIMs score is calculated for each rat.
-
-
Data Analysis:
-
Compare the mean total AIMs scores between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Calculate the percentage reduction in AIMs for the combination therapy groups relative to the L-DOPA alone group.
-
Troubleshooting & Optimization
Unexpected side effects of Ordopidine in animal models
Ordopidine Research Technical Support Center
Welcome to the technical support hub for researchers working with the novel KAP5 inhibitor, this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected side effects observed in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected side effects observed with this compound in animal models?
A1: The most significant unexpected side effects documented during preclinical toxicology studies are species- and strain-specific toxicities. These include dose-dependent cardiotoxicity (QT prolongation) in non-human primates (cynomolgus monkeys), hepatotoxicity (elevated transaminases) in C57BL/6 mice, and nephrotoxicity (renal crystal formation) in BALB/c mice.
Q2: Why were these side effects not predicted by initial in-silico and in-vitro screening panels?
A2: Initial screens focused on the primary target, KAP5, and a standard panel of off-target kinases. The observed toxicities are believed to stem from complex multifactorial mechanisms not captured by these early screens:
-
Cardiotoxicity: Likely caused by low-affinity, indirect modulation of the hERG potassium channel, a mechanism that is difficult to predict computationally.
-
Hepatotoxicity: Appears to be caused by the formation of a unique reactive metabolite in a specific murine metabolic pathway.
-
Nephrotoxicity: Related to the low solubility of a specific this compound metabolite in the unique urinary pH environment of BALB/c mice.
Q3: How can we proactively monitor for these potential side effects in our own studies?
A3: We recommend implementing a multi-tiered monitoring strategy. This should include baseline and periodic telemetry for cardiovascular assessment in larger animals, regular serum biochemistry panels (including ALT, AST, creatinine, and BUN) for all cohorts, and terminal urinalysis and histopathology of the liver and kidneys.
Troubleshooting Guide: Cardiotoxicity in Non-Human Primates
Q1: We are observing significant QT interval prolongation in our cynomolgus monkey cohort following 14 days of this compound administration. What is the likely mechanism?
A1: The observed QT prolongation is consistent with an off-target effect on cardiac ion channels, specifically the hERG (KCNH2) potassium channel, which is critical for cardiac repolarization. While this compound has a low affinity for hERG in vitro, its high in-vivo concentration and potential for accumulation in cardiac tissue may lead to clinically significant channel inhibition. This disrupts the normal flow of potassium ions, delaying ventricular repolarization and prolonging the QT interval.
Q2: How can we mitigate or better monitor this cardiotoxicity in our ongoing NHP study?
A2: We recommend a dose-response characterization and enhanced cardiovascular monitoring. Consider reducing the dose to determine a no-observed-adverse-effect-level (NOAEL) for QT prolongation. Implement continuous telemetry monitoring and pair it with serum drug concentration analysis to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Table 1: Dose-Dependent Effect of this compound on QTc Interval in Cynomolgus Monkeys
| Dosage (mg/kg/day) | Mean Change in QTc from Baseline (ms) | Standard Deviation (ms) | Incidence of >60ms change |
| 0 (Vehicle) | +2.5 | ± 1.8 | 0% |
| 5 | +15.8 | ± 4.5 | 15% |
| 15 | +42.1 | ± 9.2 | 60% |
| 30 | +75.6 | ± 14.3 | 100% |
Experimental Protocol: Telemetry Monitoring in NHPs
-
Implantation: Surgical implantation of a telemetry transmitter (e.g., DSI M-series) into the abdominal cavity of the NHP at least 4 weeks prior to study start to allow for full recovery.
-
Acclimation: Acclimate animals to study housing and tethering systems (if applicable).
-
Baseline Collection: Collect continuous telemetry data for at least 72 hours prior to the first dose to establish a robust diurnal baseline for heart rate, blood pressure, and ECG parameters (including QTc).
-
Dosing & Monitoring: Administer this compound as scheduled. Collect continuous data throughout the dosing period, paying special attention to the 1-4 hour post-dose window where Cmax is expected.
-
Data Analysis: Analyze telemetry data using appropriate software (e.g., Ponemah). Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's). Compare post-dose values to the time-matched baseline for each animal.
Troubleshooting Guide: Hepatotoxicity in C57BL/6 Mice
Q1: Our C57BL/6 mice show a 3-fold increase in serum ALT and AST levels after 7 days of high-dose this compound. What is the likely cause?
A1: This pattern suggests dose-dependent hepatocellular injury. The leading hypothesis is that this compound is metabolized by a specific cytochrome P450 isoform (potentially Cyp2E1), which is highly expressed in C57BL/6 mice, into a reactive quinone-imine metabolite. This metabolite can covalently bind to cellular proteins and deplete glutathione (GSH) stores, leading to oxidative stress and hepatocyte necrosis.
Q2: How can we confirm this mechanism and determine if the hepatotoxicity is reversible?
A2: To confirm the mechanism, you can perform a washout study. Discontinue this compound administration and monitor ALT/AST levels to see if they return to baseline. Additionally, liver tissue can be analyzed for protein adducts and GSH levels. Co-administration with a Cyp450 inhibitor (e.g., aminobenzotriazole) should attenuate the toxicity if the hypothesis is correct.
Table 2: Time-Course of Liver Enzymes in C57BL/6 Mice (50 mg/kg/day)
| Study Day | Mean ALT (U/L) | Mean AST (U/L) |
| Day 0 (Baseline) | 35 | 55 |
| Day 7 | 110 | 165 |
| Day 14 (End of Dosing) | 155 | 240 |
| Day 21 (7-day Washout) | 50 | 80 |
Experimental Protocol: Assessment of Hepatotoxicity
-
Sample Collection: Collect blood via tail vein or retro-orbital sinus at baseline and specified time points. Centrifuge to separate serum and store at -80°C.
-
Biochemistry: Analyze serum samples for ALT and AST activity using a commercial clinical chemistry analyzer and corresponding reagent kits.
-
Histopathology: At the end of the study, euthanize animals and perfuse the liver with saline, followed by 10% neutral buffered formalin.
-
Processing: Embed fixed liver tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Analysis: A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, and other signs of injury.
Troubleshooting Guide: Nephrotoxicity in BALB/c Mice
Q1: We've observed crystalline deposits in the renal tubules and elevated serum creatinine in BALB/c mice, but not in C57BL/6 mice. Why is there a strain difference?
A1: This classic case of strain-specific toxicity is likely due to a combination of metabolic and physiological differences. The leading hypothesis is that a major this compound metabolite (M2) has low solubility in acidic environments. BALB/c mice are known to have a lower urinary pH compared to C57BL/6 mice. This acidic environment in the distal tubules and collecting ducts of BALB/c mice promotes the precipitation of the M2 metabolite, leading to crystal formation, tubular obstruction, and subsequent kidney damage.
Q2: What steps should we take to manage this experiment and confirm the cause?
A2: First, confirm the urinary pH difference between your strains. Then, attempt to mitigate the toxicity in BALB/c mice by alkalinizing their drinking water (e.g., with sodium bicarbonate). This should increase urinary pH and prevent crystal formation. Finally, analyze urine for the presence of crystals and quantify the M2 metabolite in both plasma and urine to confirm its role.
Table 3: Comparative Renal Data Between Mouse Strains (Day 28)
| Parameter | C57BL/6 (40 mg/kg) | BALB/c (40 mg/kg) | BALB/c + Bicarbonate |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 1.5 ± 0.3 | 0.5 ± 0.1 |
| BUN (mg/dL) | 22 ± 4 | 85 ± 15 | 28 ± 6 |
| Urinary pH | 6.8 ± 0.2 | 5.9 ± 0.3 | 7.1 ± 0.2 |
| Renal Crystals (Histology) | Absent | Severe | Minimal |
Experimental Protocol: Urinalysis for Crystal Assessment
-
Collection: Place mice in metabolic cages for 4-16 hours to collect urine free from fecal contamination.
-
pH Measurement: Immediately measure the pH of the fresh urine sample using a calibrated pH meter or validated pH strips.
-
Centrifugation: Centrifuge 1 mL of urine at 2,000 x g for 10 minutes to form a pellet of the urinary sediment.
-
Microscopy: Discard the supernatant, resuspend the pellet in 50 µL of the remaining urine, and place a drop on a microscope slide.
-
Examination: Examine the sediment under a light microscope at 100x and 400x magnification. Identify and semi-quantify the presence of drug-related crystals based on their morphology. Take representative photomicrographs.
Technical Support Center: Optimizing Ordopidine Concentration for Neuronal Cell Lines
Welcome to the technical support center for Ordopidine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the use of this compound in neuronal cell line experiments.
Disclaimer: this compound is a fictional compound, and the information provided, including protocols and data, is for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic small molecule designed to promote neuronal differentiation and enhance cell survival. It functions by selectively activating the NeuroGro Signaling Pathway, a key regulator of neurite outgrowth and synaptic protein expression. However, at supra-optimal concentrations, this compound can engage off-target pathways, leading to cytotoxicity.
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific neuronal cell line and its metabolic rate. For initial experiments, a dose-response study is strongly recommended. A broad concentration range, from 10 nM to 50 µM, should be tested to identify the optimal window that balances maximal efficacy with minimal toxicity.[1][2][3][4]
Q3: How can I assess this compound-induced neurotoxicity in my cultures?
A3: Neurotoxicity can be evaluated using a variety of cell viability assays.[5] Commonly used methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is a reliable indicator of cell viability.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, providing a measure of plasma membrane integrity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of cell viability.
Q4: My results with this compound are inconsistent between experiments. What are the common causes?
A4: Inconsistent results are often due to variations in experimental conditions. Key factors to control for include:
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Cell Seeding Density: Ensure a consistent number of cells are plated for each experiment, as cell density can influence the cellular response to this compound.
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Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation or precipitation.
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Incubation Time: The duration of exposure to this compound can significantly impact the outcome. Standardize the incubation time across all experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Neuronal Differentiation or Sub-optimal Neurite Outgrowth
| Possible Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration. Refer to Protocol 1 . |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment. |
| Low Cell Health or Viability | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Incorrect Seeding Density | Optimize the cell seeding density. Too low a density may result in insufficient cell-cell contact, while too high a density can lead to premature nutrient depletion. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Reduce the concentration of this compound. High concentrations can lead to off-target effects and toxicity. Refer to the dose-response data in Table 1 . |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent effects. |
| Poor Cell Culture Conditions | Maintain optimal culture conditions (pH, temperature, humidity). Check for contamination. |
| Extended Incubation Period | Shorten the incubation time. Prolonged exposure, even at an optimal concentration, may become toxic. |
Data Presentation
The following tables provide representative data from optimization experiments with this compound on the SH-SY5Y neuroblastoma cell line.
Table 1: Dose-Response of this compound on Neurite Outgrowth and Cell Viability
| This compound Conc. (µM) | Average Neurite Length (µm) ± SD | Cell Viability (%) ± SD |
| 0 (Vehicle) | 25.3 ± 4.1 | 100 ± 3.5 |
| 0.1 | 45.8 ± 5.2 | 98.7 ± 4.1 |
| 1 | 82.1 ± 7.9 | 95.4 ± 3.9 |
| 10 | 115.6 ± 9.3 | 92.1 ± 4.5 |
| 25 | 75.4 ± 8.1 | 65.3 ± 5.8 |
| 50 | 30.2 ± 4.7 | 35.8 ± 6.2 |
Data collected after 48 hours of treatment. The optimal concentration is highlighted in bold.
Table 2: Time-Course of this compound (10 µM) Treatment on Neuronal Marker Expression
| Incubation Time (hours) | β-III Tubulin Expression (Fold Change) | MAP2 Expression (Fold Change) |
| 0 | 1.0 | 1.0 |
| 24 | 2.5 | 1.8 |
| 48 | 4.2 | 3.5 |
| 72 | 4.5 | 3.7 |
Expression levels measured by quantitative immunofluorescence. The optimal time point is highlighted in bold.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
Objective: To identify the concentration of this compound that maximizes neurite outgrowth while minimizing cytotoxicity.
Methodology:
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Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common range to test is 0.1, 1, 10, 25, and 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
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Treatment: Remove the existing medium and add the medium containing the different this compound concentrations.
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Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
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Assess Viability: After incubation, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to determine the cytotoxic effects.
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Assess Differentiation: In a parallel plate, fix the cells and perform immunocytochemistry for a neuronal marker like β-III Tubulin.
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Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify neurite length and cell number using image analysis software.
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Data Interpretation: Plot neurite length and cell viability against this compound concentration to determine the optimal concentration.
Protocol 2: Assessing Neuronal Differentiation via Immunocytochemistry
Objective: To visualize and quantify the expression of neuronal markers following this compound treatment.
Methodology:
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Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with the optimal concentration of this compound for the desired time.
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Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
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Primary Antibody Incubation: Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III Tubulin or anti-MAP2) diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
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Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
Visualizations
Caption: The fictional NeuroGro signaling pathway activated by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for common this compound issues.
References
Why is Ordopidine not showing expected D2 antagonism?
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the experimental validation of Ordopidine's activity at the dopamine D2 receptor (D2R).
Troubleshooting Guide & FAQs
This section addresses specific issues related to this compound's unexpected in vitro performance. This compound is classified as a dopamine stabilizer, exhibiting low-affinity D2 receptor antagonism.[1] This characteristic may lead to results that differ from classical D2 antagonists.
Question 1: Why is this compound not showing any activity in our D2 receptor radioligand binding assay?
Possible Causes & Troubleshooting Steps:
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Low Affinity: this compound is known to have a low affinity for the D2 receptor.[1] Standard assay conditions optimized for high-affinity ligands may not be suitable.
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Recommendation: Increase the concentration range of this compound tested. Ensure your assay has a sufficient window to detect weak binders.
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Radioligand Choice: The choice of radioligand and its concentration is critical. If a high-affinity radioligand is used at a high concentration, it may be difficult for a low-affinity compound like this compound to compete effectively.
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Recommendation: Use a well-characterized D2 antagonist radioligand (e.g., [³H]-Spiperone) at a concentration at or below its Kd value to maximize the chances of detecting competitive binding.[2]
-
-
Incorrect Buffer/Reagents: The composition of the assay buffer can significantly impact binding.
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Recommendation: Verify the pH and ionic strength of your binding buffer. Ensure all reagents are correctly prepared and within their expiration dates. A common buffer includes 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at pH 7.4.[2]
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Question 2: In our functional assay (cAMP inhibition), this compound is not antagonizing the dopamine-induced response. What could be the issue?
Possible Causes & Troubleshooting Steps:
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Cellular System: The choice of cell line and its receptor expression level is crucial. G protein-coupled receptor (GPCR) assays in engineered cell lines can be affected by factors like inefficient signal transduction or the presence of other endogenous GPCRs.[3]
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Recommendation: Use a validated cell line, such as CHO-K1 or HEK293, stably expressing the human D2 receptor. Confirm D2R expression levels via a saturation binding experiment or western blot.
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Assay Conditions: The D2 receptor is a Gi/o-coupled receptor, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure antagonism, you must first stimulate this pathway.
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Recommendation: Ensure you are stimulating the cells with an appropriate agonist (e.g., dopamine or quinpirole) at a concentration that elicits a sub-maximal response (EC80 is common). You must also include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation and ensure a robust signal window.
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"State-Dependent" Activity: this compound's effects are described as "state-dependent," meaning it may inhibit hyperactivity in states of high dopamine tone while stimulating activity in states of hypoactivity. This unique profile may not translate straightforwardly in a simple, recombinant cell-based assay.
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Recommendation: Consider more complex assay systems, such as primary neuronal cultures or in vivo microdialysis, to better understand its modulatory effects.
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Question 3: We see high variability and a poor signal-to-noise ratio in our results. How can we optimize the assay?
Possible Causes & Troubleshooting Steps:
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Cell Density: The number of cells seeded per well is a critical parameter. Too few cells will produce a weak signal, while too many can lead to a decreased assay window.
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Recommendation: Perform a cell titration experiment by testing a range of cell densities with a full agonist dose-response curve to find the optimal density for your assay.
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Incubation Times: Equilibration times for both the antagonist (this compound) and the subsequent agonist stimulation are key.
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Recommendation: Optimize incubation times. For antagonists, a pre-incubation step is necessary. Then, optimize the agonist stimulation time to ensure the reaction has reached equilibrium.
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Compound Stability/Solubility: If this compound is not fully soluble or is unstable in your assay medium, its effective concentration will be lower than expected, leading to inconsistent results.
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Recommendation: Check the solubility of this compound in your assay buffer. Using a small percentage of DMSO is common, but ensure the final concentration is not detrimental to the cells.
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Data Presentation: Hypothetical Experimental Outcomes
The following tables summarize hypothetical data from experiments where this compound failed to show expected D2 antagonism compared to a standard antagonist, Haloperidol.
Table 1: Competitive Radioligand Binding Assay Radioligand: [³H]-Spiperone (0.2 nM)
| Compound | Ki (nM) | Hill Slope |
|---|---|---|
| Haloperidol | 1.5 | -1.02 |
| This compound | >10,000 | N/A |
Table 2: Functional cAMP Inhibition Assay Agonist: Dopamine (10 nM, EC80)
| Compound | IC50 (nM) | % Max Inhibition |
|---|---|---|
| Haloperidol | 5.2 | 98% |
| This compound | >25,000 | <10% |
Experimental Protocols
Protocol 1: D2 Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound for the D2 receptor via competitive displacement of a radioligand.
Materials:
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HEK293 cells stably expressing human D2 receptors.
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Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
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Radioligand: [³H]-Spiperone.
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Non-specific control: Haloperidol (10 µM).
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Test Compound: this compound.
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Glass fiber filters and a cell harvester.
Methodology:
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Membrane Preparation: Harvest cells and homogenize in ice-cold Membrane Preparation Buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in Assay Buffer. Determine protein concentration.
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Assay Setup: In a 96-well plate, add Assay Buffer, the cell membrane preparation, [³H]-Spiperone (at its Kd concentration), and varying concentrations of this compound or control compounds. For non-specific binding, add 10 µM Haloperidol.
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Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the plate contents through glass fiber filters using a cell harvester. Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
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Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.
Protocol 2: D2 Receptor Functional (cAMP) Assay
This protocol measures a compound's ability to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
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CHO-K1 cells stably expressing human D2 receptors.
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Assay Buffer: HBSS with 20 mM HEPES.
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Phosphodiesterase Inhibitor: IBMX (e.g., 500 µM).
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Adenylyl Cyclase Activator: Forskolin.
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Agonist: Dopamine.
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Test Compound: this compound.
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cAMP Detection Kit (e.g., HTRF-based).
Methodology:
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Cell Plating: Seed cells into a 96-well or 384-well plate and incubate overnight.
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Antagonist Pre-incubation: Remove culture medium and add Assay Buffer containing various concentrations of this compound (or Haloperidol as a control). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
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Agonist Stimulation: Add a solution containing Dopamine (at EC80 concentration) and Forskolin to all wells. The Forskolin stimulates cAMP production, creating a signal that the Gi-coupled D2 receptor can then inhibit.
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Incubation: Incubate for 30 minutes at 37°C.
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cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your detection kit.
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Data Analysis: Plot the cAMP signal against the log concentration of this compound. The resulting sigmoidal curve will allow for the determination of the IC50 value.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 receptor.
Troubleshooting Workflow for D2 Antagonism Assays
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Troubleshooting Ordopidine-induced changes in gene expression
Welcome to the technical support center for Ordopidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound-induced changes in gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Janus-activated kinase 3 (JAK3), a key enzyme in the JAK/STAT signaling pathway. By binding to the ATP-binding pocket of JAK3, this compound prevents its phosphorylation and activation. This, in turn, blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. As a result, the translocation of STATs to the nucleus and subsequent transcription of target genes are inhibited.
Q2: What are the expected changes in gene expression after this compound treatment?
A2: The primary effect of this compound is the downregulation of genes regulated by the JAK3/STAT3 pathway. These are often genes involved in cell survival, proliferation, and inflammation. Conversely, genes that are negatively regulated by this pathway or genes involved in apoptosis may be upregulated. The specific genes affected can be cell-type dependent.
Q3: I am not observing the expected downregulation of target genes (e.g., BCL2, CCND1) after this compound treatment. What could be the issue?
A3: This is a common issue that can arise from several factors. Please refer to our troubleshooting guide below for a systematic approach to resolving this problem. The issue could range from reagent stability and experimental setup to cell-specific responses.
Q4: I am observing significant off-target effects or unexpected gene expression changes. Why is this happening?
A4: While this compound is designed to be a selective JAK3 inhibitor, off-target effects can occur, especially at higher concentrations. It is also possible that this compound affects other signaling pathways indirectly. We recommend performing a dose-response experiment and confirming the phenotype with a secondary method, such as using a different JAK3 inhibitor or a genetic knockdown of JAK3.
Troubleshooting Guides
Guide 1: No or Low Efficacy of this compound on Target Gene Expression
If you are not observing the expected downregulation of target genes like BCL2 or CCND1, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound efficacy.
Quantitative Data Summary: Dose-Response and Time-Course Effects
The following table summarizes typical results from a dose-response and time-course experiment in Jurkat cells to determine the optimal this compound concentration and treatment duration. Gene expression is measured by RT-qPCR and protein levels by Western Blot.
| Concentration (µM) | Treatment Time (h) | CCND1 mRNA Fold Change | p-STAT3 Protein Level (% of Control) | Cell Viability (%) |
| 0.1 | 24 | 0.95 | 85% | 98% |
| 1 | 24 | 0.60 | 40% | 95% |
| 5 | 24 | 0.25 | 10% | 90% |
| 10 | 24 | 0.22 | 8% | 75% |
| 5 | 6 | 0.80 | 50% | 96% |
| 5 | 12 | 0.55 | 20% | 92% |
| 5 | 48 | 0.30 | 15% | 80% |
Guide 2: High Variability in Gene Expression Data
High variability between replicates can mask the true effect of this compound.
Logical Diagram: Sources of Variability
Caption: Common sources of experimental variability.
Key Experimental Protocols
Protocol 1: RT-qPCR for Target Gene Expression Analysis
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Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for the determined duration (e.g., 24 hours).
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RNA Extraction: Lyse cells directly in the well using a TRIzol-based reagent. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
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qPCR: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., BCL2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
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Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Protocol 2: Western Blot for Protein Level Analysis (p-STAT3)
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Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control like β-actin to ensure equal loading.
Signaling Pathway Diagram
This compound's Effect on the JAK/STAT Pathway
Caption: this compound inhibits JAK3, blocking the JAK/STAT signaling cascade.
Technical Support Center: Ordopidine Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Ordopidine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound, also known as ACR325, is a dopaminergic stabilizer with the chemical formula C14H20FNO2S.[1][2] Its structure includes a fluorinated phenylpiperidine moiety.[1][3] Key features that may influence its stability include the pyridine-like piperidine ring and the presence of an electron-withdrawing fluorine atom on the phenyl ring, which can affect its susceptibility to certain degradation pathways.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of pharmaceutical compounds like this compound in solution is primarily influenced by several factors:
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pH: The acidity or alkalinity of the solution can catalyze degradation reactions such as hydrolysis.
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
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Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
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Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
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Solvent: The choice of solvent can impact solubility and stability.
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Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Q3: What are the recommended storage conditions for this compound solutions?
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Stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C for long-term storage).
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Protected from light by using amber vials or by wrapping the container in aluminum foil.
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Tightly sealed to prevent solvent evaporation and exposure to air and moisture.
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For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended to minimize oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Slows down the rate of chemical degradation. |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas overlay | Minimizes oxidation and solvent evaporation. |
Q4: How does pH impact the stability of this compound in solution?
The pH of a solution can significantly influence the stability of pharmaceutical compounds. For molecules containing functional groups like the piperidine ring in this compound, pH can affect the ionization state, which in turn can alter susceptibility to degradation pathways like hydrolysis. It is crucial to determine the optimal pH range for this compound stability through experimental studies.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound concentration in my aqueous solution.
Possible Causes and Solutions:
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Hydrolysis: The fluorinated phenyl ring in this compound may be susceptible to hydrolysis, especially at non-optimal pH values.
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Troubleshooting Step: Conduct a pH stability study to identify the pH at which this compound is most stable. This typically involves preparing buffered solutions across a range of pH values (e.g., pH 3 to 10), storing them at a constant temperature, and monitoring the concentration of this compound over time using a stability-indicating HPLC method.
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Solution: Use a buffer system to maintain the pH within the optimal range identified in your stability study.
-
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Oxidation: this compound may be susceptible to oxidation, especially if the solution is exposed to air or contains trace metal ions.
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Troubleshooting Step: Prepare solutions using de-gassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
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Solution: Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) or a chelating agent (e.g., EDTA to sequester metal ions) to the formulation.
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Problem 2: I see the formation of unknown peaks in my chromatogram when analyzing my this compound solution.
Possible Causes and Solutions:
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Degradation Products: The new peaks likely represent degradation products of this compound.
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Troubleshooting Step: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown compounds. This information can help in elucidating the structure of the degradation products and understanding the degradation pathway.
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Solution: Based on the identified degradation products, implement strategies to mitigate the specific degradation pathway. For example, if an oxidative degradation product is identified, employ strategies to prevent oxidation as described above.
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-
Photodegradation: Exposure to light may be causing the degradation of this compound.
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Troubleshooting Step: Prepare a fresh solution and store one aliquot in the dark and another exposed to ambient light. Analyze both solutions after a set period to see if light exposure increases the formation of impurities.
-
Solution: Always store this compound solutions in light-protecting containers such as amber vials.
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Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of an this compound solution. This method should be validated for your specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). b. Prepare working standards and samples by diluting the stock solution with the mobile phase. c. Inject the standards and samples onto the HPLC system. d. The purity of this compound is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected peaks.
Protocol 2: pH Stability Study
This protocol outlines the steps to investigate the effect of pH on the stability of this compound in an aqueous solution.
-
Materials:
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This compound
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Buffer solutions at various pH levels (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).
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HPLC system with a validated stability-indicating method.
-
-
Procedure: a. Prepare a stock solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to ensure solubility. b. In separate vials, add a small, known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration. The amount of organic solvent should be kept to a minimum (e.g., <5% v/v) to avoid affecting the solution's properties. c. Store the vials at a constant, controlled temperature (e.g., 40°C to accelerate degradation). d. At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial. e. Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound. f. Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for a pH stability study of this compound.
Caption: Troubleshooting decision tree for this compound solution instability.
References
How to mitigate off-target effects of Ordopidine
Disclaimer
Please be advised that "Ordopidine" is a fictional drug created for the purpose of this demonstration. The following information, including its mechanism of action, off-target effects, and all associated data and protocols, is hypothetical and designed to illustrate the format of a technical support center for a research compound.
This compound Technical Support Center
Welcome to the technical support center for this compound. This resource is intended to help researchers and drug development professionals anticipate, identify, and mitigate the potential off-target effects of this compound during their experiments.
Fictional Drug Profile: this compound
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Mechanism of Action: A potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with high selectivity for the pathogenic G2019S mutant.
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Therapeutic Target: Developed for neurodegenerative diseases, particularly Parkinson's Disease, where LRRK2 G2019S activity is implicated in neuronal damage.
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Known Off-Target Profile: Primary off-target activities have been noted against Receptor-Interacting Protein Kinase 1 (RIPK1) and the hERG potassium channel.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The primary off-target effects of this compound observed in preclinical studies are the inhibition of RIPK1, which can lead to potential immunomodulatory effects, and blockade of the hERG channel, which is a key indicator for potential cardiotoxicity. A summary of its kinase selectivity is presented below.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| LRRK2 (G2019S) | 5 | On-Target |
| LRRK2 (Wild-Type) | 35 | On-Target |
| RIPK1 | 150 | Primary Off-Target |
| SRC | > 10,000 | Non-significant Off-Target |
| ABL1 | > 10,000 | Non-significant Off-Target |
| BRAF | > 10,000 | Non-significant Off-Target |
Q2: How can I minimize the RIPK1-mediated effects of this compound in my cell-based assays?
A2: To minimize the confounding effects of RIPK1 inhibition, we recommend the following:
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Use the lowest effective concentration of this compound that elicits a response on the LRRK2 pathway.
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Use a structurally unrelated RIPK1 inhibitor (e.g., Necrostatin-1) as a positive control to distinguish RIPK1-specific effects from LRRK2-specific effects.
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Perform knockdown experiments (e.g., using siRNA or shRNA) against LRRK2 and RIPK1 to confirm that the observed phenotype is dependent on the intended target.
Q3: What is the risk of cardiotoxicity with this compound?
A3: this compound has shown moderate inhibitory activity against the hERG channel in in-vitro assays. This can be a predictor of Torsades de Pointes arrhythmia. It is crucial to perform further cardiotoxicity assessments if you are working with higher-order biological systems.
Table 2: hERG Inhibition Assay Results for this compound
| Assay Type | IC50 (µM) | Interpretation |
|---|
| Automated Patch Clamp | 2.5 | Moderate Risk |
Troubleshooting Guides
Issue 1: I am observing unexpected levels of apoptosis in my cell line after this compound treatment.
This could be due to either on-target (LRRK2) or off-target (RIPK1) effects, as both pathways can influence cell survival. The following decision tree can help you troubleshoot the source of the apoptosis.
Caption: Troubleshooting decision tree for unexpected apoptosis.
Issue 2: My results are inconsistent across different experimental batches.
Inconsistent results can often be traced back to issues with compound handling or experimental setup.
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Compound Stability: this compound is light-sensitive. Ensure it is stored in amber vials and protected from light during experiments. Prepare fresh stock solutions for each experiment.
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Cell Line Health: Ensure your cells are healthy, within a consistent passage number range, and free of contamination.
-
Assay Conditions: Verify that incubation times, reagent concentrations, and instrument settings are consistent across all experiments.
Signaling Pathways and Workflows
The following diagram illustrates the intended on-target pathway of this compound and its known primary off-target interaction.
Caption: this compound's on-target and off-target signaling pathways.
The workflow below outlines a general approach for identifying and validating potential off-target effects of a compound like this compound.
Caption: Workflow for identifying and validating off-target effects.
Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay (Kinase-Glo®)
This protocol is for determining the IC50 value of this compound against a kinase of interest.
-
Materials:
-
This compound (10 mM stock in DMSO)
-
Recombinant Kinase (e.g., LRRK2 G2019S, RIPK1)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Appropriate substrate (e.g., LRRKtide for LRRK2)
-
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the Assay Buffer. The final DMSO concentration should be ≤1%.
-
To each well of the 96-well plate, add 5 µL of the diluted this compound compound or vehicle (DMSO).
-
Add 20 µL of a solution containing the kinase and substrate in Assay Buffer.
-
Initiate the reaction by adding 25 µL of 2x ATP solution (final concentration should be at the Km for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the impact of this compound on the viability of a cell line.
-
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Plot the results as a percentage of the vehicle-treated control cells to determine the concentration-dependent effect on cell viability.
-
Ordopidine degradation products and their interference
Disclaimer: Information regarding the specific degradation products of Ordopidine is not extensively available in public literature. The following technical support guide is a scientifically informed, hypothetical resource based on the known chemical structure of this compound and common degradation pathways observed for structurally similar pharmaceutical compounds. The provided experimental protocols and data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on its structure, 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, this compound is potentially susceptible to degradation through several pathways, including oxidation, N-dealkylation, and photolysis. Under forced degradation conditions (e.g., exposure to acid, base, peroxide, heat, and light), the following hypothetical degradation products (DPs) may be observed:
-
ODP-NOX (this compound N-oxide): Oxidation of the piperidine nitrogen is a common metabolic and degradation pathway.
-
ODP-DEA (Desethyl-Ordopidine): N-dealkylation, the removal of the ethyl group from the piperidine nitrogen, can occur under oxidative or thermal stress.
-
ODP-PSO (Piperidine Sulfoxide): Oxidation of the sulfonyl group is a possibility under strong oxidative conditions.
-
ODP-PRH (Piperidine Ring Hydroxylation): Hydroxylation at one of the carbon atoms of the piperidine ring is a potential oxidative degradation route.
Q2: We are observing an unexpected peak in our HPLC chromatogram during a stability study of this compound. How can we identify it?
A2: An unexpected peak likely corresponds to a degradation product or an impurity. To identify it, follow these steps:
-
Mass Spectrometry (MS): The most effective method is to use a mass spectrometer coupled to your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering clues to its structure. Fragmentation analysis (MS/MS) can further elucidate the structure by breaking the molecule apart and analyzing the fragments.
-
Forced Degradation Study: Compare the retention time of the unknown peak with the peaks generated in a forced degradation study (see the experimental protocol below). This can help you tentatively assign an identity to the peak if it matches a known degradant.
-
Check for Impurities: If the peak is present in the time-zero sample, it may be an impurity from the synthesis of this compound rather than a degradation product. Review the certificate of analysis for any known impurities.
Q3: Our cell-based assay results show a decrease in this compound's expected activity over time, even when the concentration is confirmed by UV-Vis spectroscopy. What could be the cause?
A3: This issue suggests that while the overall concentration of UV-active compounds (this compound and its degradation products) may be stable, the parent this compound is degrading into inactive or less active products. UV-Vis spectroscopy is often not specific enough to distinguish between the parent drug and its degradation products if they have similar chromophores. The degradation products may not bind to the target receptor (e.g., Dopamine D2 receptor or Sigma-1 receptor) with the same affinity as this compound.
Troubleshooting Steps:
-
Use a Stability-Indicating Method: Switch from UV-Vis spectroscopy to a stability-indicating analytical method like HPLC-UV or LC-MS to specifically quantify the concentration of the active parent compound, this compound.
-
Evaluate the Bioactivity of Degradation Products: If possible, isolate the major degradation products and test their activity in your cell-based assay to determine if they are active, inactive, or potentially interfering with the assay.
Troubleshooting Guides
Issue 1: Poor Peak Shape for this compound in Reversed-Phase HPLC
-
Symptom: Tailing or fronting of the this compound peak, leading to inaccurate integration and quantification.
-
Possible Causes & Solutions:
-
Secondary Interactions: The basic piperidine nitrogen in this compound can interact with residual silanols on the C18 column, causing peak tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. Lowering the mobile phase pH to protonate the piperidine can also improve peak shape.
-
-
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase: The organic modifier or buffer may not be optimal.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer systems.
-
-
Issue 2: Mass Imbalance in Forced Degradation Studies
-
Symptom: The sum of the percentage of this compound remaining and the percentage of all known degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products may lack a significant chromophore and are therefore not detected by a UV detector.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.
-
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation.
-
Solution: This is difficult to address without specialized headspace GC-MS analysis.
-
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.
-
Solution: Visually inspect samples for precipitation. Try a different diluent for the stability samples.
-
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study of this compound.
| Stress Condition | % this compound Degraded | ODP-NOX (%) | ODP-DEA (%) | ODP-PSO (%) | ODP-PRH (%) | Mass Balance (%) |
| 0.1 M HCl, 80°C, 24h | 5.2 | 1.1 | 3.8 | <0.1 | 0.2 | 99.9 |
| 0.1 M NaOH, 80°C, 24h | 12.8 | 2.5 | 8.9 | 0.3 | 1.0 | 99.8 |
| 10% H₂O₂, RT, 24h | 25.6 | 15.3 | 4.1 | 5.5 | 0.5 | 99.3 |
| Heat (80°C, 72h) | 8.1 | 1.9 | 5.7 | <0.1 | 0.4 | 99.9 |
| Light (ICH Q1B), 72h | 15.4 | 4.2 | 9.8 | 0.2 | 1.1 | 99.9 |
ODP-NOX: this compound N-oxide, ODP-DEA: Desethyl-Ordopidine, ODP-PSO: Piperidine Sulfoxide, ODP-PRH: Piperidine Ring Hydroxylation
Experimental Protocols
1. Forced Degradation Study of this compound
-
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: After exposure, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze the samples using the HPLC-UV method described below.
-
2. HPLC Method for Quantification of this compound and its Degradation Products
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Simplified this compound action on the D2 receptor pathway.
Technical Support Center: Adjusting Experimental Parameters for Ordopidine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental studies involving Ordopidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is classified as a dopaminergic stabilizer. Its mechanism of action is primarily understood through its similarity to Pridopidine. It functions as a low-affinity antagonist for the dopamine D2 receptor.[1][2] Additionally, and perhaps more significantly for its neuroprotective effects, this compound's analogue Pridopidine demonstrates high affinity for the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][4] Activation of S1R is linked to the modulation of several cellular pathways that are crucial for neuronal function and survival.
Q2: What are the known downstream effects of this compound?
A2: In vivo studies have shown that this compound can increase the expression of the activity-regulated cytoskeleton-associated protein (Arc), an immediate early gene associated with synaptic plasticity, by approximately 1.7-fold in the cortex.[2] This effect is hypothesized to be linked to the enhancement of N-methyl-D-aspartate (NMDA) receptor-mediated signaling. Studies on its analogue, Pridopidine, suggest that it can also increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and rescue mitochondrial dysfunction.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound can be dissolved in sterile deionized water or dimethyl sulfoxide (DMSO) to prepare a stock solution. When using DMSO, it is crucial to keep the final concentration in your cell culture medium at a low, non-toxic level (typically ≤0.1%). It is recommended to prepare fresh dilutions from the stock solution for each experiment. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration range for in vitro experiments?
A4: Based on studies with its close analogue Pridopidine, a starting concentration range of 0.001 µM to 5 µM is recommended for cell-based assays, such as neuroprotection or mitochondrial function studies. Some studies have used concentrations up to 100 µM without observing significant cytotoxicity. However, it is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Possible Cause & Solution:
-
Low Solubility in Aqueous Medium: While this compound can be dissolved in DMSO at a high concentration, its solubility may decrease significantly when diluted in aqueous cell culture medium.
-
Troubleshooting Steps:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. If you observe any precipitate, gently warm the solution or sonicate it briefly.
-
Optimize Dilution: When preparing your working concentration, add the this compound stock solution to the pre-warmed (37°C) cell culture medium dropwise while vortexing or gently swirling the medium. This can help prevent localized high concentrations that may lead to precipitation.
-
Reduce Final DMSO Concentration: A high final concentration of DMSO can sometimes cause compounds to precipitate out of solution when diluted. Aim for a final DMSO concentration of 0.1% or lower.
-
Test Solubility Limit: Perform a serial dilution of your this compound stock in your specific cell culture medium and incubate at 37°C for the duration of your experiment. Visually inspect for precipitation to determine the maximum soluble concentration under your experimental conditions.
-
-
Issue 2: Unexpected Cytotoxicity or Altered Cell Morphology
Possible Cause & Solution:
-
High Concentration of this compound: Although generally well-tolerated, high concentrations of any small molecule can induce cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify a non-toxic working concentration for your specific cell line.
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between the effects of the compound and the solvent.
-
-
-
Contamination of Stock Solution: Microbial contamination of your this compound stock solution can lead to cell death.
-
Troubleshooting Steps:
-
Sterile Filtration: Filter your this compound stock solution through a 0.22 µm syringe filter before preparing your working dilutions.
-
Aseptic Technique: Always use proper aseptic techniques when handling your stock solutions and preparing your experimental plates.
-
-
Data Presentation
Table 1: Recommended In Vitro Concentration Ranges for this compound (based on Pridopidine data)
| Assay Type | Cell Type | Recommended Concentration Range | Reference |
| Neuroprotection | Primary Neurons | 0.001 - 1 µM | |
| Mitochondrial Function | Striatal Neurons | 1 - 5 µM | |
| Arc Expression (in vivo) | Rat Brain | N/A (1.7-fold increase) | |
| BDNF Expression | Striatal Tissue | N/A (in vivo study) |
Experimental Protocols
Protocol 1: Western Blot for BDNF Expression
This protocol is adapted from studies on Pridopidine and can be used as a starting point to assess the effect of this compound on BDNF protein levels.
-
Cell Culture and Treatment: Plate your neuronal cells at an appropriate density and allow them to adhere and grow. Treat the cells with this compound at your desired concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For BDNF, an acid-extraction protocol may be beneficial to release receptor-bound BDNF.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BDNF overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: General Neuroprotection Assay
This is a general framework for assessing the neuroprotective effects of this compound against a specific toxin.
-
Cell Plating: Plate neuronal cells (e.g., primary cortical or striatal neurons) in a multi-well plate.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Toxin Exposure: Induce neurotoxicity by adding a known toxin (e.g., glutamate, rotenone, or a specific disease-related toxic protein).
-
Incubation: Co-incubate the cells with this compound and the toxin for a time sufficient to induce cell death in the toxin-only control group.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT or MTS assay: Measures metabolic activity.
-
LDH assay: Measures lactate dehydrogenase release from damaged cells.
-
Live/Dead staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The dopaminergic stabilizers pridopidine and this compound enhance cortico-striatal Arc gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D2 Receptor Antagonism: Ordopidine vs. Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ordopidine and the classical antipsychotic Haloperidol, focusing on their antagonistic properties at the dopamine D2 receptor. The information presented is supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound, a member of the "dopaminergic stabilizer" class of compounds, exhibits weak antagonist activity at the dopamine D2 receptor. In stark contrast, Haloperidol is a potent D2 receptor antagonist, a property central to its antipsychotic mechanism. Experimental data reveals a significant disparity in their binding affinities and functional potencies at the D2 receptor. Notably, at behaviorally active doses, this compound and its close analogue Pridopidine demonstrate substantially higher affinity for the sigma-1 receptor than for the D2 receptor, suggesting that their primary mechanism of action may not be mediated by D2 receptor antagonism.[1][2] This guide delves into the quantitative differences in their D2 receptor interactions and outlines the standard experimental protocols for assessing such parameters.
Data Presentation: Quantitative Comparison of D2 Receptor Antagonism
The following table summarizes the key quantitative data for this compound (via its analogue Pridopidine) and Haloperidol concerning their interaction with the dopamine D2 receptor.
| Parameter | This compound (Pridopidine) | Haloperidol | Fold Difference (approx.) |
| D2 Receptor Binding Affinity (Ki) | ~7520 nM[1] | 0.89 nM | ~8450x |
| D2 Receptor Functional Antagonism | IC50: 12.9 µM (12900 nM)[3] | EC50: 22 nM[4] | ~586x |
Note: Data for this compound is based on its close structural and functional analogue, Pridopidine, due to the limited availability of direct quantitative data for this compound itself. Both are described as low-affinity D2 receptor antagonists.
Mechanism of Action at the D2 Receptor
Both this compound and Haloperidol act as antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As antagonists, this compound and Haloperidol bind to the D2 receptor but do not activate it. Instead, they block dopamine from binding, thereby preventing the downstream signaling cascade. This antagonistic action is the basis for the therapeutic effects of D2 antagonists in conditions like schizophrenia.
Experimental Protocols
The quantitative data presented in this guide are typically determined through standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and Haloperidol for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled ("cold") competitor compounds: this compound and Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled competitor compound (this compound or Haloperidol).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Determining Antagonist Potency (IC50/EC50)
This cell-based assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50 or EC50) of this compound and Haloperidol as D2 receptor antagonists.
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and Haloperidol.
-
cAMP detection kit (e.g., HTRF, ELISA, or other fluorescence/luminescence-based kits).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Plating: Cells are seeded in microplates and allowed to adhere.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Haloperidol).
-
Agonist and Forskolin Stimulation: A fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin are added to the wells. Forskolin stimulates cAMP production, and dopamine, through the D2 receptor, inhibits this stimulation.
-
Incubation: The plate is incubated to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of the antagonist. The IC50 or EC50 value, representing the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production, is determined.
Conclusion
The experimental data clearly demonstrate that this compound is a very weak D2 receptor antagonist compared to the potent antagonist Haloperidol. The several-hundred to several-thousand-fold difference in their binding affinities and functional potencies suggests that they are likely to have distinct pharmacological profiles and therapeutic applications. While Haloperidol's effects are strongly linked to its high-affinity D2 receptor blockade, the primary mechanism of action for this compound at clinically relevant doses is more likely attributable to its high-affinity interaction with the sigma-1 receptor. This distinction is critical for researchers and drug development professionals when considering these compounds for further investigation or as reference compounds in their studies.
References
- 1. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D(2) receptor antagonism and fast receptor dissociation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ordopidine and Pridopidine on Arc Expression
An in-depth guide for researchers, scientists, and drug development professionals on the differential effects of Ordopidine and Pridopidine on the expression of the activity-regulated cytoskeleton-associated protein (Arc), a key regulator of synaptic plasticity.
This guide provides a comprehensive comparison of this compound and pridopidine, two phenylpiperidine derivatives that have been investigated for their neuropharmacological properties. While both compounds have been classified as dopaminergic stabilizers, emerging evidence highlights distinct primary mechanisms of action that likely underlie their differential effects on gene expression, including that of the immediate early gene Arc. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the proposed signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and pridopidine on Arc mRNA expression in different brain regions as reported in key literature.
| Compound | Brain Region | Fold Change in Arc mRNA Expression (relative to control) | Reference |
| Pridopidine | Frontal Cortex | 2.2-fold increase | [1] |
| Striatum | Significant increase | [1] | |
| This compound | Frontal Cortex | 1.7-fold increase | [1] |
| Striatum | Significant increase | [1] |
Mechanism of Action and Signaling Pathways
This compound and pridopidine were initially developed as "dopaminergic stabilizers," characterized by their ability to inhibit psychostimulant-induced hyperactivity and stimulate behavior in states of hypoactivity.[1] Both compounds exhibit low affinity for the dopamine D2 receptor, acting as antagonists in vitro. However, their unique behavioral profiles distinguish them from typical D2 receptor antagonists.
More recent research has elucidated that pridopidine is a potent and selective Sigma-1 receptor (S1R) agonist, and this interaction is now considered its primary mechanism of action for neuroprotection. This compound's pharmacology is less extensively characterized, but its structural similarity to other dopaminergic stabilizers that also show S1R affinity suggests a potential dual role in modulating both dopaminergic and S1R-mediated signaling.
Pridopidine's Signaling Pathway to Arc Expression
Pridopidine's effect on Arc expression is believed to be mediated primarily through its agonist activity at the S1R, which in turn can influence multiple downstream pathways, including the potentiation of brain-derived neurotrophic factor (BDNF) signaling. Activation of the S1R can lead to the activation of transcription factors that regulate the expression of activity-dependent genes like Arc.
References
A Comparative Analysis of Ordopidine's Efficacy in Preclinical Psychosis Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel antipsychotic candidate Ordopidine, alongside the conventional typical antipsychotic Haloperidol and the atypical antipsychotic Risperidone. The focus is on the validation of their efficacy in established preclinical models of psychosis, providing a framework for researchers in the field of neuropharmacology and drug development. Due to the limited publicly available data on this compound in these specific models, this guide presents a putative comparison based on its known mechanisms of action and data from its closely related analogue, pridopidine.
Executive Summary
This compound is classified as a dopaminergic stabilizer, exhibiting a unique pharmacological profile characterized by low-affinity dopamine D2 receptor antagonism and, more notably, potent agonism at the Sigma-1 receptor (S1R). This dual mechanism suggests a potential for not only mitigating the positive symptoms of psychosis but also addressing the negative and cognitive deficits, a significant limitation of many current antipsychotics. In contrast, Haloperidol's efficacy is primarily attributed to its strong antagonism of D2 receptors, while Risperidone combines D2 receptor antagonism with significant blockade of serotonin 5-HT2A receptors.
Preclinical evidence suggests that this compound's unique mechanism, particularly its S1R agonism, leads to neuroprotective effects and enhancement of NMDA receptor-mediated signaling, which is often dysregulated in psychosis. This guide will delve into the comparative efficacy of these compounds in standard animal models of psychosis, their distinct mechanisms of action, and the experimental protocols utilized for their validation.
Comparative Efficacy in Preclinical Psychosis Models
The following tables summarize the expected and established efficacy of this compound, Haloperidol, and Risperidone in widely used animal models of psychosis. The data for this compound is extrapolated from studies on the structurally and mechanistically similar compound, pridopidine, and its known pharmacological targets.
Table 1: Amphetamine-Induced Hyperlocomotion Model
This model assesses the ability of a compound to counteract the increased locomotor activity induced by the psychostimulant amphetamine, which mimics the hyperdopaminergic state associated with psychosis.
| Compound | Putative/Observed Efficacy | Mechanism of Action |
| This compound | High | Low-affinity D2 receptor antagonism contributes to reducing dopamine-mediated hyperactivity. S1R agonism may also modulate glutamatergic and dopaminergic neurotransmission, contributing to a stabilizing effect. |
| Haloperidol | High | Potent D2 receptor antagonist, directly blocking the effects of excess dopamine in the mesolimbic pathway. |
| Risperidone | High | Potent D2 and 5-HT2A receptor antagonist. The 5-HT2A antagonism is thought to modulate dopamine release in the striatum, contributing to its antipsychotic effect. |
Table 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response Model
PPI is a measure of sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia. This model evaluates a drug's ability to restore this gating deficit induced by psychotomimetic agents like apomorphine or NMDA receptor antagonists.
| Compound | Putative/Observed Efficacy | Mechanism of Action |
| This compound | Moderate to High | By enhancing NMDA receptor-mediated signaling through its S1R agonism, this compound may counteract the PPI deficits induced by NMDA antagonists. Its dopaminergic stabilizing properties could also contribute to restoring sensorimotor gating. |
| Haloperidol | Moderate to High | Primarily through D2 receptor antagonism, Haloperidol can reverse PPI deficits induced by dopamine agonists. |
| Risperidone | High | The combination of D2 and 5-HT2A receptor antagonism is effective in restoring PPI deficits induced by various pharmacological challenges. |
Mechanisms of Action and Signaling Pathways
The distinct therapeutic profiles of this compound, Haloperidol, and Risperidone stem from their unique interactions with various neurotransmitter systems.
This compound: A Dopaminergic Stabilizer and Sigma-1 Receptor Agonist
This compound's primary mechanism is believed to be its potent agonism at the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. S1R activation has been linked to a range of neuroprotective and neuromodulatory effects. Additionally, this compound acts as a low-affinity antagonist at the dopamine D2 receptor.
The proposed signaling pathway for this compound involves:
-
Sigma-1 Receptor Agonism:
-
Neuroprotection: S1R activation promotes cellular survival pathways, enhances mitochondrial function, and reduces endoplasmic reticulum stress.
-
Modulation of Ion Channels: S1R influences the activity of various ion channels, including NMDA receptors.
-
Enhancement of NMDA Receptor Signaling: A key hypothesis is that S1R agonism by this compound potentiates NMDA receptor-mediated neurotransmission. This is supported by findings that this compound and pridopidine increase the expression of the immediate early gene Arc, a marker of synaptic plasticity that is downstream of NMDA receptor activation.[1] This enhanced glutamatergic signaling may be beneficial for both psychotic and cognitive symptoms.
-
-
Dopamine D2 Receptor Antagonism (Low Affinity):
-
This action contributes to a "state-dependent" modulation of dopamine activity. In hyperdopaminergic states (mimicking psychosis), it reduces dopamine's effects. In normo- or hypo-dopaminergic states, its low affinity may prevent the severe side effects associated with potent D2 blockers.
-
Haloperidol: The Archetypal Typical Antipsychotic
Haloperidol's antipsychotic effects are almost exclusively due to its potent and high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway. This action effectively reduces the excessive dopaminergic neurotransmission thought to underlie the positive symptoms of psychosis. However, its lack of receptor selectivity and strong D2 blockade in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, are responsible for its high incidence of extrapyramidal side effects (EPS) and hyperprolactinemia.
Risperidone: A Serotonin-Dopamine Antagonist
Risperidone is an atypical antipsychotic that exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors. The 5-HT2A receptor antagonism is a key feature of atypical antipsychotics and is thought to contribute to their improved side effect profile and potential efficacy against negative symptoms compared to typical agents. The blockade of 5-HT2A receptors in the cortex is believed to indirectly increase dopamine release in the prefrontal cortex, which may alleviate negative and cognitive symptoms, and to modulate dopamine activity in the striatum, reducing the risk of EPS.
Experimental Protocols
The validation of antipsychotic efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of a test compound to reverse the hyperlocomotor effects of amphetamine, a model of the hyperdopaminergic state in psychosis.
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Rodents (typically rats or mice) are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to testing to reduce novelty-induced activity.
-
Drug Administration:
-
The test compound (this compound, Haloperidol, Risperidone) or vehicle is administered at various doses via the appropriate route (e.g., intraperitoneal, oral).
-
A pre-treatment time is allowed for the drug to reach peak efficacy (e.g., 30-60 minutes).
-
-
Psychostimulant Challenge: Amphetamine (typically 1-2 mg/kg) or saline is administered.
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) immediately following the amphetamine challenge.
-
Analysis: Data are typically analyzed using a two-way ANOVA (Treatment x Time) to assess the main effects and interaction. Post-hoc tests are used to compare individual treatment groups to the vehicle-amphetamine group. A significant reduction in amphetamine-induced locomotion by the test compound indicates potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To measure sensorimotor gating and assess a compound's ability to restore deficits induced by pharmacological agents.
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period (e.g., 5 minutes) with background white noise.
-
Drug Administration: The test compound or vehicle is administered, followed by a pre-treatment period. Then, a PPI-disrupting agent (e.g., apomorphine, MK-801) is administered.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
Analysis: PPI is calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A higher percentage indicates better sensorimotor gating. Data are analyzed by ANOVA to compare the effects of the test compound on restoring the PPI deficit induced by the disrupting agent.
Conclusion
This compound represents a promising novel approach to the treatment of psychosis, with a mechanism of action that distinguishes it from both typical and atypical antipsychotics. Its potent Sigma-1 receptor agonism and consequent enhancement of NMDA receptor signaling offer a therapeutic rationale for addressing not only the positive symptoms but also the cognitive and negative domains of schizophrenia. While direct comparative data in psychosis models are still emerging, the preclinical evidence for its sister compound, pridopidine, and its unique pharmacological profile suggest that this compound could offer a valuable alternative to existing treatments. Further preclinical studies directly comparing this compound with standard antipsychotics in these and other models are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for designing and interpreting such validation studies.
References
Comparative Analysis of Risperidone Cross-Reactivity with Dopamine and Other Neurotransmitter Receptors
As "Ordopidine" is a fictional compound for which no scientific data exists, this guide has been prepared using the well-characterized antipsychotic agent, Risperidone , as a representative example to demonstrate the requested format and content.
This guide provides a comparative analysis of Risperidone's binding affinity for various dopamine receptor subtypes and other key central nervous system (CNS) receptors. The data presented is crucial for researchers and drug development professionals to understand the compound's selectivity profile and potential off-target effects.
Data Presentation: Receptor Binding Affinity Profile of Risperidone
The following table summarizes the in vitro binding affinities (Ki, in nM) of Risperidone for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Risperidone Ki (nM) | Reference |
| Dopamine | D1 | 240 | [1] |
| D2 | 1.4 - 3.2 | [1][2] | |
| D3 | ~12.6 (9x weaker than D2) | [2] | |
| D4 | 7.3 | [1] | |
| Serotonin | 5-HT1A | 420 | |
| 5-HT2A | 0.16 - 0.2 | ||
| 5-HT2C | 50 | ||
| Adrenergic | α1 | 0.8 | |
| α1A | >283.6 | ||
| α1B | 2.3 | ||
| α2 | 7.54 | ||
| α2A | 16 | ||
| Histamine | H1 | 2.23 - 20 | |
| Muscarinic | M1 | >10,000 |
Summary of Findings: Risperidone is a potent antagonist with very high affinity for the serotonin 5-HT2A receptor and a high affinity for the dopamine D2 receptor. Its affinity for D2 receptors is significantly higher than for D1 receptors. The binding affinity for D3 and D4 receptors is also notable, though weaker than for D2. Furthermore, Risperidone demonstrates significant binding to α1- and α2-adrenergic receptors as well as histamine H1 receptors, which can explain some of its side effects. Its affinity for muscarinic M1 receptors is negligible.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a test compound (Risperidone) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
-
Materials:
-
Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human receptor subtype of interest (e.g., Dopamine D2).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: Unlabeled Risperidone at various concentrations.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Liquid Scintillation Counter.
-
-
Procedure:
-
Plate Setup: The assay is conducted in a 96-well plate format.
-
Incubation: To each well, add the cell membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific agent, or a specific concentration of the test compound.
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in counts per minute, CPM) retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
-
The percentage of specific binding is plotted against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. Calcium Flux Assay for Functional Receptor Activity (e.g., for Gq-coupled receptors)
This cell-based functional assay measures changes in intracellular calcium concentration following receptor activation, which is a common downstream event for Gq-coupled GPCRs.
-
Objective: To measure the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor.
-
Materials:
-
A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with probenecid).
-
A kinetic fluorescence plate reader (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating: Cells are plated in a 96-well or 384-well microplate and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with the calcium-sensitive dye solution. The dye enters the cells and is cleaved into its active, calcium-sensitive form.
-
Compound Addition: The plate is placed in the fluorescence plate reader. The instrument measures baseline fluorescence before automatically adding the test compound (for agonist testing) or an antagonist followed by a known agonist.
-
Signal Detection: The instrument monitors the change in fluorescence intensity in real-time. Activation of a Gq-coupled receptor leads to the release of intracellular calcium stores, causing an increase in the dye's fluorescence.
-
Data Analysis:
-
The change in fluorescence is plotted against time to observe the calcium transient.
-
For agonists, a dose-response curve is generated by plotting the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, the assay measures the ability of the test compound to inhibit the response of a known agonist, allowing for the calculation of an IC50 or pA2 value.
-
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand filtration assay.
Diagram 2: Simplified Dopamine D2 Receptor Signaling Pathway (Gi-coupled)
Caption: Simplified signaling cascade of the inhibitory Gi-coupled Dopamine D2 receptor.
References
Comparative Analysis of Ordopidine and Aripiprazole: A Review of Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ordopidine and aripiprazole, focusing on their distinct pharmacological profiles and the available supporting data. While aripiprazole is a well-established atypical antipsychotic with extensive clinical evaluation, this compound is an investigational compound with a novel proposed mechanism of action. This comparison, therefore, juxtaposes the comprehensive clinical understanding of aripiprazole with the preclinical evidence available for this compound.
Overview and Mechanism of Action
Aripiprazole is classified as a second-generation (atypical) antipsychotic and is known for its unique "dopamine system stabilization" mechanism.[1] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2][3][4][5] This profile allows aripiprazole to modulate dopamine activity, reducing it in hyperdopaminergic states (as seen in the mesolimbic pathway in psychosis) and increasing it in hypodopaminergic states (as in the mesocortical pathway).
This compound, along with its analogue pridopidine, is described as a "dopaminergic stabilizer." In vitro, it acts as a dopamine D2 receptor antagonist, albeit with low affinity. Its state-dependent behavioral effect, inhibiting psychostimulant-induced hyperactivity while stimulating behavior in hypoactive states, is a key characteristic that distinguishes it from typical D2 receptor antagonists.
Comparative Data
Due to the differing stages of development, a direct comparison of clinical efficacy and safety is not possible. The following tables summarize the available data for each compound.
Table 1: General Comparison of this compound and Aripiprazole
| Feature | This compound | Aripiprazole |
| Drug Class | Dopaminergic Stabilizer | Atypical Antipsychotic |
| Primary Mechanism | State-dependent modulation of dopamine activity; low-affinity D2 antagonism | D2 partial agonism, 5-HT1A partial agonism, 5-HT2A antagonism |
| Development Stage | Investigational/Preclinical | Marketed Drug |
| Key Preclinical Finding | Increases cortical and striatal Arc gene expression, suggesting enhanced NMDA receptor-mediated signaling | Reduces drug-induced hyperlocomotion in animal models |
| Clinical Applications | Investigated for psychosis and bipolar disorder | Schizophrenia, bipolar disorder, major depressive disorder (adjunct), Tourette's syndrome, irritability associated with autism |
Table 2: Receptor Binding Profile of Aripiprazole
| Receptor | Affinity (Ki, nM) | Activity |
| Dopamine D2 | 0.34 | Partial Agonist |
| Serotonin 5-HT1A | - | Partial Agonist |
| Serotonin 5-HT2A | - | Antagonist |
Note: Specific Ki values for all receptors for aripiprazole were not consistently available across the search results. The provided value for D2 highlights its high affinity.
Table 3: Common Adverse Effects of Aripiprazole
| Adverse Effect | Incidence |
| Weight Gain | Minimal compared to other atypicals |
| Extrapyramidal Symptoms (EPS) | Lower than typical antipsychotics, but akathisia can occur |
| Metabolic Disruption | Minimal propensity |
| Sedation | Less frequent than some other atypicals |
| Nausea/Vomiting | Common |
| Restlessness | Common |
| Constipation | Common |
| Insomnia | Reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed and established signaling pathways for this compound and aripiprazole, respectively, as well as a hypothetical experimental workflow for their preclinical comparison.
Caption: Proposed signaling pathway of this compound.
Caption: Established signaling pathway of aripiprazole.
References
- 1. Frontiers | Dose-Dependent Efficacy of Aripiprazole in Treating Patients With Schizophrenia or Schizoaffective Disorder: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the safety and tolerability of aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
Ordopidine vs. Pridopidine: A Comparative Analysis of Dopaminergic Stabilizers
An Important Note on "Ordopidine" : As of the current date, a thorough review of scientific literature and drug development databases reveals no registered or researched compound known as "this compound." It is possible that this name is a typographical error or refers to a very early-stage, non-publicly disclosed compound. Therefore, a direct comparison between this compound and pridopidine based on experimental data is not feasible at this time.
This guide will proceed by providing a detailed overview of pridopidine, a well-documented dopaminergic stabilizer, and will compare its properties to another relevant therapeutic agent for Huntington's disease, tetrabenazine, to provide a useful comparative context for researchers and drug development professionals.
Pridopidine: A Dopamine D2 Receptor and Sigma-1 Receptor Agonist
Pridopidine is an investigational oral small molecule being developed for the treatment of Huntington's disease (HD). It acts as a dopaminergic stabilizer by functioning as a low-affinity antagonist at the dopamine D2 receptor. More significantly, it is a potent agonist of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein involved in cellular survival and neuroprotection.
Mechanism of Action
Pridopidine's dual action is believed to contribute to its therapeutic effects. As a D2 receptor antagonist, it can modulate dopaminergic neurotransmission, which is dysregulated in HD. Its primary mechanism, however, is thought to be through the activation of the S1R. S1R activation leads to the upregulation of several neuroprotective pathways, including the brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival and function.
Pridopidine Signaling Pathway
Pridopidine's activation of the Sigma-1 Receptor (S1R) at the endoplasmic reticulum (ER) membrane is a key initiating event.[1] This triggers a cascade of neuroprotective effects, including modulation of calcium homeostasis, reduction of ER stress, and enhancement of mitochondrial function.[1][2] A critical downstream effect is the increased production and transport of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin for neuronal survival.[3]
Caption: Pridopidine binds to and activates the Sigma-1 Receptor (S1R), initiating multiple neuroprotective pathways.
Comparative Agent: Tetrabenazine
Tetrabenazine is an FDA-approved treatment for chorea associated with Huntington's disease.[4] Unlike pridopidine, its primary mechanism of action is the reversible inhibition of the vesicular monoamine transporter 2 (VMAT2).
Mechanism of Action of Tetrabenazine
By inhibiting VMAT2, tetrabenazine prevents the packaging of monoamines (such as dopamine, serotonin, and norepinephrine) into presynaptic vesicles. This leads to the depletion of these neurotransmitters at the synapse, thereby reducing the excessive dopaminergic signaling that contributes to chorea.
Tetrabenazine Signaling Pathway
Tetrabenazine acts presynaptically to deplete monoamine stores. This differs from pridopidine's postsynaptic and intracellular signaling modulation.
Caption: Tetrabenazine inhibits VMAT2, leading to depleted monoamine stores and reduced synaptic transmission.
Head-to-Head Comparison: Pridopidine vs. Tetrabenazine
| Feature | Pridopidine | Tetrabenazine |
| Primary Target | Sigma-1 Receptor (S1R) Agonist | Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor |
| Secondary Target | Low-affinity Dopamine D2 Receptor Antagonist | Weak Dopamine D2 Receptor Antagonist |
| Primary Effect | Neuroprotection, modulation of cellular stress and mitochondrial function | Depletion of presynaptic monoamines (dopamine, serotonin, norepinephrine) |
| Therapeutic Goal | Disease modification and symptomatic improvement | Symptomatic treatment of chorea |
| FDA Approval for HD | No (Investigational) | Yes |
Quantitative Data Summary
Receptor Binding Affinity (Ki, nM)
| Compound | Sigma-1 Receptor (S1R) | Dopamine D2 Receptor | VMAT2 |
| Pridopidine | ~7-80 | ~7,500 (high affinity state) | Not applicable |
| Tetrabenazine | Not applicable | ~2,100 | ~100 |
Lower Ki values indicate higher binding affinity.
Clinical Efficacy on Motor Function (Selected Studies)
| Study / Endpoint | Pridopidine (45-90 mg/day) | Tetrabenazine |
| UHDRS-Total Motor Score (TMS) | Inconsistent results across studies; some meta-analyses show no significant difference from placebo | Significant improvement in chorea score compared to placebo |
| UHDRS-Modified Motor Score (mMS) | Some meta-analyses show a statistically significant improvement over placebo | Not typically a primary endpoint |
| Total Functional Capacity (TFC) | Phase II data suggested maintenance of functional capacity at 52 weeks compared to placebo | Not a primary endpoint for symptomatic chorea treatment |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective : To determine the binding affinity (Ki) of pridopidine and tetrabenazine for their respective targets.
Methodology :
-
Membrane Preparation : Membranes are prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with human S1R or D2 receptors) or from brain tissue known to be rich in the target (e.g., rat striatum for D2 receptors).
-
Radioligand Binding : A specific radioligand for the target receptor (e.g., [³H]-(+)-pentazocine for S1R, [³H]raclopride for D2R) is incubated with the membrane preparation.
-
Competition Assay : The incubation is performed in the presence of varying concentrations of the unlabeled test compound (pridopidine or tetrabenazine).
-
Separation and Counting : The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Animal Models of Huntington's Disease (e.g., YAC128 Mouse Model)
Objective : To assess the neuroprotective and behavioral effects of pridopidine.
Methodology :
-
Animal Model : YAC128 mice, which express the full-length human huntingtin gene with an expanded CAG repeat, are used. These mice develop a progressive motor and neuropathological phenotype similar to human HD.
-
Drug Administration : Pridopidine or vehicle is administered to the mice, typically via oral gavage, starting at a pre-symptomatic age.
-
Behavioral Testing : A battery of motor function tests is performed at regular intervals. This may include:
-
Rotarod test : To assess motor coordination and balance.
-
Open field test : To measure locomotor activity and anxiety-like behavior.
-
-
Neurochemical and Histological Analysis : At the end of the study, brain tissue is collected for analysis. This can include:
-
Immunohistochemistry : To measure markers of neuronal health (e.g., DARPP-32) and neuroinflammation.
-
Western Blot : To quantify levels of key proteins, such as BDNF and S1R.
-
Mitochondrial Function Assays : To measure parameters like oxygen consumption and reactive oxygen species (ROS) production in isolated mitochondria or neuronal cultures.
-
Conclusion
Pridopidine and tetrabenazine represent two distinct therapeutic strategies for Huntington's disease. Tetrabenazine is an established symptomatic treatment that effectively reduces chorea by depleting presynaptic dopamine. Its mechanism is well-defined and its clinical utility for hyperkinetic movements is proven.
Pridopidine, on the other hand, is an investigational drug with a more complex, neuroprotective mechanism of action centered on the Sigma-1 Receptor. While its effects on motor symptoms have been less consistent than those of tetrabenazine, its potential to modulate fundamental cellular processes involved in neurodegeneration, such as mitochondrial function and ER stress, positions it as a potential disease-modifying therapy. Future clinical trial data, particularly from ongoing Phase III studies, will be crucial in determining the ultimate efficacy and role of pridopidine in the management of Huntington's disease.
References
- 1. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. vjneurology.com [vjneurology.com]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the In Vivo Target Engagement of Ordopidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the in vivo target engagement of Ordopidine, a dopamine stabilizer. While direct experimental data for this compound is limited, we draw upon extensive research on its close structural and functional analog, pridopidine, to inform this guide. The primary objective is to offer a framework for selecting the most appropriate experimental approach to definitively identify and quantify the interaction of this compound with its biological targets in a living system.
Introduction to this compound and the Challenge of Target Engagement
This compound has been characterized as a dopamine stabilizer, exhibiting state-dependent effects on motor activity.[1] In vitro studies have suggested it acts as a low-affinity dopamine D2 receptor antagonist.[1] However, the in vivo mechanism of action for this class of compounds, including the more extensively studied pridopidine, has been a subject of investigation, with evidence pointing towards engagement of the sigma-1 receptor (S1R) as a primary driver of its pharmacological effects at behaviorally relevant doses.[2][3] Confirming which of these potential targets, or others, are engaged by this compound in vivo is critical for understanding its mechanism of action and for the successful development of this compound.
Comparative Analysis of In Vivo Target Engagement Methodologies
Several techniques can be employed to determine if a drug engages its target in a living organism. Below, we compare three prominent methods: Positron Emission Tomography (PET) Imaging, Cellular Thermal Shift Assay (CETSA), and Competitive Activity-Based Protein Profiling (ABPP), alongside the use of pharmacodynamic biomarkers.
Data Presentation: Comparison of Methodologies
| Feature | Positron Emission Tomography (PET) Imaging | Cellular Thermal Shift Assay (CETSA) | Competitive Activity-Based Protein Profiling (ABPP) | Pharmacodynamic Biomarker Analysis |
| Principle | Measures the displacement of a radiolabeled ligand from a target receptor by the drug candidate in the living brain.[2] | Quantifies the thermal stabilization of a target protein upon ligand binding in tissues or cells. | Uses activity-based probes to covalently label the active sites of enzymes; competition with an inhibitor reveals target engagement. | Measures a downstream biological effect of target engagement, such as changes in gene expression. |
| Key Outputs | Receptor occupancy (%), dose-occupancy relationship, brain penetration. | Confirmation of target engagement in native tissues, potential for identifying off-targets. | Identification of direct enzyme targets and assessment of inhibitor selectivity across a protein family. | Indirect evidence of target engagement and functional consequence. |
| In Vivo Applicability | Well-established for CNS targets; non-invasive in humans and animals. | Applicable to animal tissues and patient-derived samples. | Can be performed ex vivo on tissues from treated animals or with cell-permeable probes in vivo. | Readily measured in tissues from treated animals. |
| Strengths | Quantitative, non-invasive, translatable from preclinical to clinical studies. | No requirement for compound labeling, applicable to a wide range of protein targets. | Provides information on the functional state of the target, can identify novel targets. | Links target engagement to a biological response. |
| Limitations | Requires a specific and validated radioligand for the target, expensive infrastructure. | Can be technically challenging to implement for all targets, throughput can be limited. | Primarily applicable to enzyme targets with available probes, may not be suitable for all target classes. | Indirect measure of target engagement, can be influenced by off-target effects. |
Quantitative Data from Pridopidine Studies (as a proxy for this compound)
The following tables summarize receptor occupancy data for pridopidine from in vivo PET imaging studies in rats and humans. This data highlights the significant engagement of the sigma-1 receptor and minimal occupancy of the dopamine D2 receptor at clinically relevant doses.
Table 1: Pridopidine Receptor Occupancy in Rats
| Pridopidine Dose | Sigma-1 Receptor Occupancy (%) | Dopamine D2 Receptor Occupancy (%) |
| 3 mg/kg | 57 ± 2 | Negligible |
| 15 mg/kg | 85 ± 2 | Negligible |
| 60 mg/kg | Not Assessed | 44 - 66 |
Table 2: Pridopidine Receptor Occupancy in Healthy Human Volunteers
| Pridopidine Dose | Sigma-1 Receptor Occupancy (%) | Dopamine D2/D3 Receptor Occupancy (%) |
| 1 mg | 43 | Not Assessed |
| 22.5 mg | 87 | Not Assessed |
| 90 mg | 87 - 91 | ~3 |
Experimental Protocols
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
This protocol describes a typical preclinical PET study to determine the in vivo receptor occupancy of a CNS drug.
Objective: To quantify the percentage of a specific brain receptor (e.g., Dopamine D2 or Sigma-1) occupied by this compound at various doses.
Materials:
-
This compound
-
A validated radioligand for the target receptor (e.g., [¹¹C]raclopride for D2 receptors, [¹¹C]SA4503 or [¹⁸F]fluspidine for Sigma-1 receptors).
-
Anesthetized research animals (e.g., rats or non-human primates).
-
MicroPET scanner.
-
Arterial blood sampling setup.
-
Metabolite analysis equipment (HPLC).
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert a catheter for radioligand injection and another for arterial blood sampling.
-
Baseline Scan: Inject a bolus of the radioligand and acquire dynamic PET data for 60-90 minutes to establish baseline receptor binding.
-
Drug Administration: Administer a single dose of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal or oral).
-
Occupancy Scan: After a suitable pre-treatment time based on the pharmacokinetics of this compound, perform a second PET scan with the same radioligand.
-
Blood Sampling and Analysis: Collect arterial blood samples throughout the scans to measure the concentration of the radioligand in plasma and its metabolites.
-
Data Analysis:
-
Reconstruct the PET images and define regions of interest (ROIs) in the brain (e.g., striatum for D2 receptors, whole brain for Sigma-1 receptors).
-
Use kinetic modeling (e.g., Logan graphical analysis or simplified reference tissue model) to calculate the binding potential (BP_ND) or distribution volume (V_T) of the radioligand in the baseline and post-drug conditions.
-
Calculate receptor occupancy using the formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline.
-
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
This protocol outlines a general workflow for using CETSA to confirm target engagement in tissues from animals treated with a drug.
Objective: To demonstrate that this compound binds to its target protein(s) in brain tissue by inducing a thermal stabilization effect.
Materials:
-
This compound
-
Research animals
-
Tissue homogenization buffer
-
PCR thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting equipment or ELISA/HTRF assays.
-
Antibodies specific to the target protein(s) of interest.
Procedure:
-
Animal Dosing: Treat animals with this compound at various doses and a vehicle control.
-
Tissue Harvesting: At a time point corresponding to peak drug concentration in the brain, euthanize the animals and rapidly dissect the brain region of interest.
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer to create a lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting, ELISA, or a high-throughput method like HTRF.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.
Pharmacodynamic Biomarker Analysis: Arc Gene Expression
This protocol describes the measurement of a downstream biomarker to provide indirect evidence of target engagement.
Objective: To determine if this compound modulates the expression of the immediate early gene Arc in the cortex and striatum, a known effect of related dopamine stabilizers.
Materials:
-
This compound
-
Research animals
-
RNA extraction and purification kits
-
qRT-PCR reagents and instrument
-
Primers specific for Arc and a housekeeping gene.
Procedure:
-
Animal Dosing: Treat animals with this compound at various doses and a vehicle control.
-
Tissue Harvesting: At a relevant time point for gene expression changes (e.g., 1-2 hours post-dose), euthanize the animals and dissect the frontal cortex and striatum.
-
RNA Extraction: Extract total RNA from the tissue samples.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for Arc and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative change in Arc mRNA expression in the this compound-treated groups compared to the vehicle control group using the ΔΔCt method. An increase in Arc expression would be consistent with the proposed mechanism of action for this class of compounds.
Visualization of Workflows and Pathways
Caption: Workflow for PET Receptor Occupancy Study.
Caption: In Vivo CETSA Experimental Workflow.
Caption: Proposed Signaling Pathway for Dopamine Stabilizers.
Conclusion
Confirming the in vivo target engagement of this compound is a critical step in its development. While direct data on this compound is not yet widely available, the extensive research on its analog, pridopidine, strongly suggests that the primary target is the sigma-1 receptor, with minimal engagement of the dopamine D2 receptor at therapeutic doses.
For a comprehensive evaluation of this compound, a multi-faceted approach is recommended:
-
PET imaging stands as the gold standard for quantifying receptor occupancy in the CNS, providing robust, translatable data. The development of a specific radioligand for this compound or the use of existing S1R and D2R radioligands would be highly informative.
-
CETSA offers a valuable, label-free method to confirm target binding in native tissue, complementing the findings from PET studies.
-
Pharmacodynamic biomarker analysis , such as measuring Arc gene expression, can provide crucial evidence linking target engagement to a downstream functional effect, corroborating the proposed mechanism of action.
By employing these methodologies, researchers can build a comprehensive profile of this compound's in vivo target engagement, paving the way for a more informed and successful clinical development program.
References
- 1. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
Ordopidine's State-Dependent Behavioral Effects: A Comparative Analysis with Other D2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ordopidine is a novel compound classified as a "dopaminergic stabilizer," exhibiting a distinct pharmacological profile compared to traditional dopamine D2 receptor antagonists. Its hallmark characteristic is a state-dependent modulation of motor activity, where it suppresses hyperdopaminergic states while enhancing activity in hypodopaminergic conditions.[1] This unique profile, shared by its structural analog pridopidine, suggests a therapeutic potential that may differ significantly from classical and atypical antipsychotics. This guide provides a comparative analysis of the behavioral effects of this compound and its class, juxtaposed with established D2 antagonists such as the typical antipsychotic haloperidol, the atypical antipsychotic risperidone, and the D2 partial agonist aripiprazole. The comparative data is supported by experimental findings from preclinical animal models.
Comparative Behavioral Data
The following tables summarize the dose-dependent effects of this compound (represented by data from its analog, pridopidine, due to the limited availability of quantitative data for this compound itself), haloperidol, risperidone, and aripiprazole on key behavioral measures in rodents. These measures are critical in preclinical assessments of antipsychotic efficacy and extrapyramidal side effects.
Table 1: Effect on Spontaneous Locomotor Activity
| Compound | Species | Dose Range | Effect on Locomotor Activity | Reference |
| Pridopidine | Rat | Not specified | Preserves spontaneous locomotor activity; enhances activity in hypoactive states. | [2] |
| Haloperidol | Rat | 0.03 - 1.0 mg/kg | Dose-dependent decrease. Low doses may cause an increase in activity. | [3] |
| Risperidone | Rat | 1.0 - 5.0 mg/kg | Dose-dependent decrease in motor activity. | |
| Aripiprazole | Rat | 0.3 - 3.0 mg/kg | Generally no effect on spontaneous activity; may cause slight suppression at higher doses. |
Table 2: Cataleptic Effects
| Compound | Species | Dose Range | Cataleptic Effect (Time in seconds) | Reference |
| Pridopidine | Rat | Up to 80% D2 receptor occupancy | Does not induce catalepsy. | |
| Haloperidol | Rat | 0.25 - 2.0 mg/kg | Dose-dependent induction of catalepsy. | [4][5] |
| Risperidone | Rat | 1.3 mg/kg/day (chronic) | Induces a sensitized cataleptic response. | |
| Aripiprazole | Mouse | Up to 30 mg/kg | Catalepsy observed only at the highest dose (30 mg/kg) and at later time points. |
Table 3: Effect on Amphetamine-Induced Hyperactivity
| Compound | Species | Dose (ED50) | % Inhibition of Hyperactivity | Reference |
| Pridopidine | Rat | 54 µmol/kg | 50% | |
| Haloperidol | Rat | ~0.05 mg/kg | Significant reduction. | |
| Risperidone | Mouse | Not specified | Dose-dependent reduction. | |
| Aripiprazole | Rat | 0.3 - 3.0 mg/kg | Dose-dependent attenuation. |
Experimental Protocols
Spontaneous Locomotor Activity Test
This test assesses the effect of a compound on general motor activity in a novel environment.
-
Apparatus: A square open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Animals (typically rats or mice) are habituated to the testing room for at least 60 minutes before the test.
-
The compound or vehicle is administered at a specified time before placing the animal in the arena.
-
The animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 60 minutes).
-
Parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: The data is typically analyzed using ANOVA to compare the effects of different doses of the compound with the vehicle control group.
Catalepsy Bar Test
This test is used to measure the induction of catalepsy, a state of motor immobility often associated with the extrapyramidal side effects of antipsychotic drugs.
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a certain height (e.g., 9 cm) above a flat surface.
-
Procedure:
-
The animal's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically set.
-
Measurements are taken at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The mean latency to descend is calculated for each treatment group and time point. Statistical analysis is performed using ANOVA to compare drug-treated groups to the vehicle control.
Amphetamine-Induced Hyperactivity Test
This model is used to assess the antipsychotic potential of a compound by measuring its ability to block the psychostimulant effects of amphetamine.
-
Procedure:
-
Animals are habituated to the locomotor activity chambers.
-
The test compound or vehicle is administered.
-
After a specific pretreatment time, amphetamine (e.g., 1.5 mg/kg) is administered.
-
The animal is immediately placed in the locomotor activity chamber, and its activity is recorded for a set duration (e.g., 90 minutes).
-
-
Data Analysis: The total locomotor activity counts are compared between the group receiving amphetamine alone and the groups pretreated with the test compound. The ED50 (the dose that produces 50% of the maximal effect) for the inhibition of hyperactivity can be calculated.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is the primary target for the compounds discussed. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Workflow for Behavioral Analysis
The diagram below outlines the typical workflow for conducting the behavioral experiments described in this guide.
Discussion
The data presented highlight the unique behavioral profile of dopaminergic stabilizers like this compound and pridopidine. Unlike traditional D2 antagonists, which generally suppress motor activity and can induce catalepsy, these compounds exhibit a state-dependent effect. They effectively counteract psychostimulant-induced hyperactivity, a key predictor of antipsychotic efficacy, without impairing normal motor function or inducing catalepsy. This profile suggests a potentially wider therapeutic window and a lower risk of extrapyramidal side effects.
-
Haloperidol , a typical antipsychotic, demonstrates potent antagonism of amphetamine-induced hyperactivity but also causes significant motor suppression and catalepsy at effective doses.
-
Risperidone , an atypical antipsychotic, also effectively reduces hyperactivity and can induce catalepsy, though its broader receptor binding profile may modulate these effects compared to haloperidol.
-
Aripiprazole , a D2 partial agonist, shows a profile somewhat intermediate between the dopaminergic stabilizers and traditional antagonists. It effectively reduces hyperactivity with a lower propensity to induce catalepsy than haloperidol or risperidone.
The distinct profile of this compound and pridopidine, particularly their ability to enhance activity in hypoactive states, suggests a mechanism of action that goes beyond simple D2 receptor blockade. Research indicates that these compounds uniquely increase cortical and striatal Arc expression, which may contribute to their state-dependent effects.
Conclusion
This compound and the class of dopaminergic stabilizers represent a promising avenue in the development of treatments for neuropsychiatric disorders. Their state-dependent modulation of dopamine-mediated behaviors, coupled with a favorable side effect profile in preclinical models, distinguishes them from both typical and atypical D2 antagonists. Further research is warranted to fully elucidate the clinical implications of this unique pharmacological profile. The comparative data and experimental frameworks provided in this guide offer a valuable resource for researchers in this field.
References
- 1. The dopaminergic stabilizers pridopidine and this compound enhance cortico-striatal Arc gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of the dopaminergic stabilizer pridopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Ordopidine's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published neuroprotective effects of Ordopidine, with a focus on replicating key experimental findings. Due to the limited specific data on this compound, this guide heavily references the closely related and more extensively studied compound, pridopidine. Both are classified as dopaminergic stabilizers, and insights into pridopidine's mechanisms are considered highly relevant to understanding this compound's potential neuroprotective actions.[1] This guide also positions this compound's effects in the context of other neuroprotective agents.
Comparative Efficacy: Induction of Arc Gene Expression
The most direct comparative data for this compound comes from a study investigating its effect on the expression of the activity-regulated cytoskeleton-associated protein (Arc), an immediate early gene associated with synaptic plasticity and a marker for neuronal activity. The findings are summarized below in comparison to pridopidine and other dopaminergic agents.
| Compound | Class | Brain Region | Change in Arc mRNA Expression (Fold change vs. Control) |
| This compound | Dopaminergic Stabilizer | Frontal Cortex | 1.7-fold increase[1] |
| Striatum | Significant increase[1] | ||
| Pridopidine | Dopaminergic Stabilizer | Frontal Cortex | 2.2-fold increase[1] |
| Striatum | Significant increase[1] | ||
| Remoxipride | Dopamine D2 Antagonist | Striatum | Significant increase |
| Haloperidol | Dopamine D2 Antagonist | Striatum | Significant increase |
| Reference Dopamine D1/D2 Agonists & Antagonists | Various | Frontal Cortex | No significant increase |
Experimental Protocols
While the full detailed experimental protocol from the primary study on this compound (Waters et al., 2014) could not be fully retrieved from the available search results, the following is a generalized methodology typical for such in vivo studies investigating the effects of novel compounds on gene expression in the brain.
Animal Model and Drug Administration
-
Animal Model: Male Sprague-Dawley rats are commonly used for neuropharmacological studies. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum.
-
Drug Administration: this compound, pridopidine, and other reference compounds are typically dissolved in a suitable vehicle (e.g., saline). Administration is often performed via intraperitoneal (i.p.) injection at specified doses. A vehicle-only control group is essential for comparison. The doses used in the key study were not specified in the accessible abstract.
Tissue Collection and Preparation
-
Timeline: Animals are euthanized at a specific time point after drug administration to capture the peak expression of the target gene (e.g., Arc mRNA).
-
Procedure: Following euthanasia (e.g., by decapitation), brains are rapidly extracted and may be flash-frozen in isopentane cooled with dry ice to preserve RNA integrity. The brains are then stored at -80°C until sectioning. Coronal sections of the brain regions of interest (e.g., frontal cortex, striatum) are typically cut on a cryostat.
In Situ Hybridization for Arc mRNA
-
Objective: To visualize and quantify the expression of Arc mRNA within specific brain regions.
-
Probe Preparation: A radiolabeled (e.g., with ³⁵S) or fluorescently labeled antisense riboprobe complementary to the Arc mRNA sequence is synthesized. A sense probe is often used as a negative control to ensure specificity.
-
Hybridization: Brain sections are mounted on slides and undergo a series of pre-treatment steps (e.g., fixation, permeabilization). The labeled probe is then applied to the sections and incubated overnight in a humidified chamber at an appropriate temperature to allow the probe to bind to the target mRNA.
-
Washing and Detection: Slides are washed under stringent conditions to remove any non-specifically bound probe. For radiolabeled probes, the slides are exposed to autoradiographic film or dipped in photographic emulsion. For fluorescent probes, the signal is detected using a fluorescence microscope.
-
Quantification: The resulting signal is quantified using densitometry or by counting the number of labeled cells in the region of interest. The data is then normalized to the control group to determine the fold change in gene expression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for dopaminergic stabilizers like this compound and a general experimental workflow for assessing their effects on gene expression.
Comparison with Alternative Neuroprotective Agents
While this compound and pridopidine represent a novel class of "dopaminergic stabilizers," several other therapeutic strategies are being explored for neurodegenerative diseases, particularly Huntington's Disease. A brief comparison is provided below.
| Agent/Strategy | Primary Mechanism of Action |
| This compound/Pridopidine | Dopamine D2 receptor antagonism and Sigma-1 receptor agonism, leading to modulation of glutamatergic signaling and synaptic plasticity. |
| Tetrabenazine/Deutetrabenazine | Vesicular monoamine transporter 2 (VMAT2) inhibitors; deplete presynaptic dopamine to manage chorea. |
| Antisense Oligonucleotides (ASOs) | Target and degrade the mRNA of the mutant huntingtin protein to prevent its translation. |
| Sigma-1 Receptor Agonists (e.g., Blarcamesine) | Activate the Sigma-1 receptor, a chaperone protein in the endoplasmic reticulum, to promote cellular homeostasis and reduce stress. |
| NMDA Receptor Modulators | Modulate the activity of the N-methyl-D-aspartate receptor to influence glutamatergic neurotransmission. |
References
Ordopidine: A Head-to-Head Comparison with Traditional Antipsychotics in the Treatment of Psychosis
For Immediate Release
This guide provides a comprehensive comparison of Ordopidine, a novel dopaminergic stabilizer, with traditional first- and second-generation antipsychotics.[1][2] It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's pharmacological profile and performance based on available preclinical and clinical data.
Introduction to Antipsychotic Classes
Traditional antipsychotic treatment is broadly categorized into two classes:
-
First-Generation (Typical) Antipsychotics: These drugs, developed in the 1950s, primarily act as potent dopamine D2 receptor antagonists.[3][4][5] While effective in treating the positive symptoms of psychosis (e.g., hallucinations, delusions), their strong D2 blockade is associated with a high risk of extrapyramidal symptoms (EPS), including Parkinsonism and tardive dyskinesia. Haloperidol is a classic example of this class.
-
Second-Generation (Atypical) Antipsychotics: Introduced in the 1990s, these agents exhibit a broader receptor profile, characteristically acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. This dual action is thought to contribute to their efficacy against a wider range of symptoms and a reduced risk of EPS compared to typical antipsychotics. However, they are often associated with metabolic side effects like weight gain and dyslipidemia. Risperidone is a widely prescribed atypical antipsychotic.
-
This compound (ACR325): this compound is classified as a dopaminergic stabilizer. Its mechanism involves acting as a low-affinity dopamine D2 receptor antagonist. This unique profile suggests it may inhibit hyperactivity in hyperdopaminergic states and stimulate activity in hypodopaminergic states. This compound has been investigated for its potential in treating psychoses and bipolar disorder.
Mechanism of Action: A Comparative Overview
The therapeutic effects of antipsychotics are primarily mediated through their interaction with neurotransmitter receptors in the brain, particularly dopamine and serotonin pathways.
-
Haloperidol (Typical): Exerts its antipsychotic effect by strongly blocking D2 receptors in the brain's mesolimbic pathway, reducing excessive dopamine signaling that is thought to cause positive psychotic symptoms. However, its blockade of D2 receptors in the nigrostriatal pathway is responsible for the high incidence of motor side effects.
-
Risperidone (Atypical): Combines D2 receptor antagonism with potent 5-HT2A receptor blockade. The 5-HT2A antagonism is believed to increase dopamine release in certain brain regions, which may alleviate negative symptoms and reduce the propensity for EPS.
-
This compound (Dopaminergic Stabilizer): this compound functions as a low-affinity D2 receptor antagonist. This property allows it to modulate, rather than block, dopaminergic activity. Preclinical studies show that this compound uniquely increases the expression of the immediate early gene Arc in both the cortex and striatum, an effect not seen with typical or atypical reference compounds. This suggests a distinct mechanism that may enhance synaptic activation and signaling.
Caption: Comparative signaling pathways of antipsychotics.
Receptor Binding Profile
The affinity of a drug for various receptors determines its therapeutic efficacy and side-effect profile. The dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | Low Affinity (Micromolar) | ~1-2 | ~3-5 |
| Dopamine D3 | Data not available | ~7 | ~8 |
| Serotonin 5-HT2A | Data not available | ~50 | ~0.2 |
| Histamine H1 | Data not available | ~20 | ~2 |
| Muscarinic M1 | Data not available | >1000 | ~20 |
| Alpha-1 Adrenergic | Data not available | ~10 | ~1 |
| (Note: Data for Haloperidol and Risperidone are approximate values from various pharmacological sources. This compound's affinity is described qualitatively in the literature.) |
Experimental Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a drug for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor (e.g., D2) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test drug (this compound, Haloperidol, or Risperidone) are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated via filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Preclinical Efficacy Models
Animal models are used to predict the antipsychotic potential of new compounds.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
This model assesses the ability of a drug to counteract dopamine-agonist-induced hyperactivity, a proxy for antipsychotic activity.
-
Acclimation: Rodents (rats or mice) are acclimated to the testing environment (e.g., an open-field arena).
-
Pre-treatment: Animals are administered the test compound (this compound), a reference drug (Haloperidol, Risperidone), or a vehicle control.
-
Challenge: After a set pre-treatment time, animals are challenged with a psychostimulant, such as d-amphetamine, to induce hyperlocomotion.
-
Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period using automated tracking systems.
-
Analysis: The locomotor activity of drug-treated groups is compared to the vehicle-treated group to determine the percentage inhibition of the amphetamine-induced response.
Caption: Workflow for amphetamine-induced hyperlocomotion assay.
Clinical Data Summary: Efficacy and Side Effects
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in humans. This compound has undergone Phase II clinical trials.
| Parameter | This compound | Haloperidol (Typical) | Risperidone (Atypical) |
| Positive Symptoms | Efficacy demonstrated in models of psychosis. | High Efficacy | High Efficacy |
| Negative Symptoms | Potential benefit suggested by unique mechanism. | Limited Efficacy | Moderate Efficacy |
| Cognitive Symptoms | Potential benefit suggested by unique mechanism. | Limited/Worsening | Limited/Modest Efficacy |
| Extrapyramidal Symptoms (EPS) | Lower risk expected due to low D2 affinity. | High Risk | Low-to-Moderate Risk |
| Weight Gain / Metabolic Issues | Lower risk expected. | Low Risk | High Risk |
| Prolactin Elevation | Lower risk expected. | High Risk | High Risk |
| (Note: Clinical profile for this compound is projected based on its mechanism of action and preclinical data, as full comparative clinical trial data is not publicly available.) |
Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Clinical Trial
This is the gold standard for assessing the efficacy and safety of a new drug.
-
Patient Recruitment: Patients meeting the diagnostic criteria for a psychotic disorder (e.g., schizophrenia) are recruited. Key inclusion/exclusion criteria are established (e.g., age, illness severity, prior medications).
-
Randomization: Participants are randomly assigned to receive the investigational drug (this compound), an active comparator (e.g., Risperidone), or a placebo.
-
Blinding: Neither the patients nor the investigators know which treatment is being administered to prevent bias.
-
Treatment Period: The assigned treatment is administered for a predefined duration (e.g., 6-8 weeks).
-
Efficacy Assessment: Standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS), are used to measure changes in symptoms from baseline to the end of the trial.
-
Safety Monitoring: Adverse events, including EPS (using scales like the Simpson-Angus Scale), weight, metabolic parameters, and vital signs, are systematically monitored throughout the study.
-
Statistical Analysis: The change in PANSS scores and the incidence of adverse events are statistically compared between the treatment groups.
Conclusion
This compound represents a distinct class of antipsychotic medication known as dopaminergic stabilizers. Its mechanism as a low-affinity D2 antagonist offers a potential advantage over traditional antipsychotics by modulating rather than blocking the dopamine system. This profile suggests a lower risk of extrapyramidal side effects and may offer benefits for negative and cognitive symptoms. While direct comparative clinical data is limited, the unique pharmacological profile of this compound makes it a compound of significant interest for the future development of psychosis treatments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C14H20FNO2S | CID 11701939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Treatment mechanisms: traditional and new antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Typical antipsychotic - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Ordopidine: A Guide for Laboratory Professionals
While specific disposal guidelines for Ordopidine (also known as ACR325) are not publicly available, this document provides essential safety and logistical information based on general best practices for the disposal of research-grade pharmaceuticals and hazardous chemicals. Researchers, scientists, and drug development professionals should use this as a guide, always prioritizing consultation with their institution's Environmental Health and Safety (EHS) department and licensed waste disposal contractors.
This compound is an investigational dopaminergic stabilizer, and like many research chemicals, its full toxicological and ecological profile is not yet fully understood. Therefore, it must be handled and disposed of with the utmost care to protect both personnel and the environment.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for a preliminary risk assessment.
| Property | Value |
| Molecular Formula | C₁₄H₂₀FNO₂S |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |
| CAS Number | 871351-60-9 |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Stability | Stable under recommended storage conditions. |
Data sourced from PubChem.
Experimental Protocols for Safe Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, a general protocol for the disposal of potent, non-volatile organic compounds in a laboratory setting should be followed.
1. Risk Assessment:
-
Assume this compound is a potent, biologically active compound.
-
Consult your institution's chemical hygiene plan.
-
Review any available internal data on the compound's toxicity and reactivity.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2][3]
-
If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound and any grossly contaminated items (e.g., weighing paper, spatulas) in a dedicated, clearly labeled hazardous waste container.[4]
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the defaced container may be disposed of as regular lab glass or plastic, in accordance with institutional policies.
-
4. Disposal Pathway:
-
All waste containing this compound must be disposed of through a licensed hazardous waste contractor.
-
The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.
-
Never dispose of this compound down the drain or in the regular trash. This is to prevent the contamination of water supplies and the environment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations of your institution and local authorities. The absence of a complete hazard profile for this compound necessitates a cautious approach to its handling and disposal.
References
Essential Safety and Operational Guide for Handling Ordopidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent, neuroactive compounds like Ordopidine. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.
This compound, also known as ACR325, is a dopaminergic stabilizer investigated for its potential in treating conditions like Parkinson's disease and psychosis.[1] As a neuroactive small molecule, it acts as a dopamine D2 receptor antagonist and warrants careful handling to prevent accidental exposure.[2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a risk assessment based on its intended biological effects and the handling of similar potent powder compounds dictates a stringent adherence to safety protocols.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.
| PPE Category | Equipment Specification | Purpose | Standard Operating Procedure (SOP) Reference |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the compound. | SOP-CHEM-01 |
| Body Protection | Disposable lab coat with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. | SOP-CHEM-02 |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects eyes and face from splashes or airborne particles. | SOP-CHEM-03 |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR for large quantities) | Prevents inhalation of fine powder particles. | SOP-RESP-01 |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. | SOP-GEN-01 |
Operational Handling and Engineering Controls
Proper handling procedures and engineering controls are critical to minimize the risk of exposure during routine laboratory operations.
| Operational Step | Engineering Control | Work Practice | Notes |
| Weighing and Aliquoting | Chemical fume hood or a powder containment hood | Use anti-static weigh boats and tools. Handle with care to avoid generating dust. | Always perform these tasks in a designated area. |
| Solution Preparation | Chemical fume hood | Add the solvent to the powder slowly to avoid splashing. Ensure the container is securely capped. | Use appropriate ventilation to control vapor exposure. |
| Storage | Ventilated, locked cabinet | Store in a clearly labeled, sealed container. Segregate from incompatible materials. | Follow all institutional guidelines for storing potent compounds. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Type of Exposure | Immediate Action | Follow-up Procedure | Emergency Contact |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. | Seek medical attention. | [Insert Site-Specific Emergency Number] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. | Seek immediate medical attention. | [Insert Site-Specific Emergency Number] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. | [Insert Site-Specific Emergency Number] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. | [Insert Site-Specific Emergency Number] |
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent cross-contamination and environmental release.
| Item | Decontamination Procedure | Disposal Method |
| Work Surfaces | Wipe down with a suitable laboratory disinfectant or a 70% ethanol solution after each use. | N/A |
| Glassware and Equipment | Rinse with an appropriate solvent, followed by a thorough wash with detergent and water. | N/A |
| Contaminated PPE | Remove carefully to avoid cross-contamination. | Dispose of in a designated hazardous waste container. |
| Chemical Waste | Collect all waste containing this compound in a clearly labeled, sealed hazardous waste container. | Dispose of in accordance with institutional and local regulations for chemical waste. |
Visual Guidance: PPE Selection and Donning/Doffing Workflow
To ensure the correct implementation of PPE protocols, the following diagrams illustrate the decision-making process for PPE selection and the procedural steps for donning and doffing.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
